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Core Science & Biosynthesis

Foundational

5-Bromo-2-chloro-DL-phenylalanine: Structural Causality, Physicochemical Profiling, and Applications in Advanced Drug Development

Executive Summary The strategic incorporation of halogen atoms onto the phenyl ring of amino acids has revolutionized medicinal chemistry, enabling precise tuning of metabolic stability, receptor binding affinity, and su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of halogen atoms onto the phenyl ring of amino acids has revolutionized medicinal chemistry, enabling precise tuning of metabolic stability, receptor binding affinity, and supramolecular self-assembly[1]. Among these specialized building blocks, 5-Bromo-2-chloro-DL-phenylalanine represents a highly constrained, dual-halogenated derivative.

By strategically placing a chlorine atom at the ortho (2-) position and a bromine atom at the meta (5-) position, this molecule introduces profound steric and electronic perturbations. The ortho-chlorine restricts the rotameric freedom of the amino acid side chain via steric hindrance with the peptide backbone, while the highly polarizable meta-bromine introduces a strong


-hole, enabling highly directional halogen bonding[2]. This whitepaper provides a comprehensive technical breakdown of its molecular properties, causal mechanisms in drug design, and self-validating experimental protocols for its application.

Physicochemical Profiling & Quantitative Data

To effectively utilize 5-Bromo-2-chloro-DL-phenylalanine in synthetic workflows, researchers must account for the distinct properties of both its native and N-terminally protected forms. The Fmoc-protected variant is the industry standard for Solid-Phase Peptide Synthesis (SPPS)[3].

Table 1: Core Physicochemical Properties
PropertyUnprotected Amino AcidFmoc-Protected Derivative
Chemical Name 5-Bromo-2-chloro-DL-phenylalanineN-Fmoc-5-Bromo-2-chloro-DL-phenylalanine
CAS Number 1270324-45-2[4][5]1694226-46-4[3]
Molecular Formula C9H9BrClNO2[4][5]C24H19BrClNO4[3]
Molecular Weight 278.53 g/mol [4][5]500.78 g/mol [3]
Stereochemistry DL (Racemic mixture)DL (Racemic mixture)
Primary Application Endogenous receptor modulation, PrecursorSPPS, Supramolecular Hydrogelation

Note: The use of the DL-racemate in library synthesis deliberately generates diastereomeric mixtures upon incorporation into chiral peptide sequences, allowing for high-throughput screening of spatial orientations in structure-activity relationship (SAR) studies.

Mechanistic Causality in Drug Discovery

As an application scientist, it is critical to understand why this specific halogenation pattern drives biological and material outcomes.

Neuroprotection via Receptor Modulation

Endogenous halogenated derivatives of phenylalanine have demonstrated significant neuroprotective actions. For instance, brominated phenylalanine derivatives can reversibly depress ionotropic glutamate receptor function at excitatory synapses, mitigating excitotoxicity during brain ischemia[6]. The 5-bromo-2-chloro substitution pattern enhances the lipophilicity (LogP) of the molecule, allowing for superior blood-brain barrier (BBB) penetration compared to unhalogenated L-Phe, while the bulky halogens optimize the fit within the hydrophobic pockets of allosteric receptor sites.

Modulation of Amyloidogenesis

In amyloid research, aromatic-aromatic (


) and hydrophobic interactions are primary driving forces in peptide aggregation (e.g., NFGAIL sequences)[7]. The introduction of heavy halogens like bromine alters the electrostatic potential of the aromatic ring, often reversing the quadrupole moment. This electronic shift disrupts native 

stacking modes, allowing researchers to kinetically trap amyloid intermediates or accelerate fibril formation for controlled study[7].
Low-Molecular-Weight (LMW) Supramolecular Hydrogels

Fmoc-protected phenylalanine derivatives are privileged scaffolds for LMW supramolecular hydrogels used in drug delivery[2]. The gelation causality relies heavily on halogen bonding. The polarizable bromine at the 5-position acts as a Lewis acid (


-hole), interacting directly with Lewis basic sites (like backbone carbonyls) of adjacent molecules. This directional cross-linking drastically enhances the viscoelastic properties (G' and G'') of the resulting hydrogel network[2].

G A 5-Bromo-2-chloro- DL-phenylalanine B Steric Bulk & Lipophilicity A->B Alters LogP C Halogen Bonding (σ-hole) A->C Electronic shift D Receptor Modulation (Neuroprotection) B->D Binding pocket fit F Amyloid Kinetics Modulation B->F Hydrophobic interactions E Supramolecular Hydrogelation C->E Directional cross-linking C->F π-π stacking disruption

Fig 1: Mechanistic pathways driven by dual halogenation of the phenylalanine scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical Quality Control (QC) checkpoints.

Protocol A: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Due to the significant steric hindrance imparted by the ortho-chlorine atom, standard coupling reagents (like HBTU) often yield incomplete reactions. This protocol utilizes the highly reactive DIC/Oxyma pure system.

Materials:

  • Resin: Rink Amide AM resin (loading 0.5 mmol/g)

  • Amino Acid: N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine (3.0 equivalents)

  • Activators: N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq), Oxyma Pure (3.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Swelling: Swell the resin in DMF for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-activation: Dissolve Fmoc-5-Bromo-2-chloro-DL-phenylalanine, Oxyma Pure, and DIC in a minimum volume of DMF. Stir for 3 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at 40°C for 2 hours. Causality note: Elevated temperature overcomes the steric barrier of the ortho-chlorine.

  • Self-Validation (Kaiser Test): Extract a few resin beads and apply the Kaiser test reagents.

    • Result: If beads are colorless/yellow, coupling is complete. If blue, repeat Step 4.

  • Cleavage: Treat the final peptide-resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours to yield the crude diastereomeric peptide mixture.

Workflow S1 1. Fmoc-Deprotection (20% Piperidine/DMF) S2 2. Amino Acid Activation (DIC/Oxyma Pure) S1->S2 S3 3. Coupling of Fmoc- 5-Br-2-Cl-Phe (40°C) S2->S3 S4 4. QC: Kaiser Test S3->S4 S4->S3 If positive (incomplete) S5 5. Cleavage & Global Deprotection (TFA/Scavengers) S4->S5 If negative (complete)

Fig 2: Self-validating SPPS workflow for incorporating Fmoc-5-Bromo-2-chloro-DL-phenylalanine.

Protocol B: Preparation of LMW Supramolecular Hydrogels

Halogenated Fmoc-Phe derivatives can spontaneously self-assemble into


-sheet-like fibrillar networks[2].
  • Solubilization: Weigh 10 mg of N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine into a glass vial. Add 100 µL of Dimethyl Sulfoxide (DMSO) and vortex until fully dissolved.

  • Solvent-Triggered Gelation: Rapidly inject 900 µL of double-distilled water (or PBS buffer, pH 7.4) into the DMSO solution to achieve a final concentration of 1% w/v.

  • Incubation: Allow the vial to rest undisturbed at 25°C for 12 hours. The hydrophobic collapse and subsequent halogen-bond-directed stacking will drive fibril formation[2].

  • Self-Validation (Inversion & Rheology):

    • Primary QC: Invert the vial. A successful hydrogel will support its own weight without flowing.

    • Secondary QC: Perform oscillatory rheology. A valid gel state is confirmed when the storage modulus (G') is at least one order of magnitude greater than the loss modulus (G'').

Conclusion

5-Bromo-2-chloro-DL-phenylalanine is not merely a structural anomaly; it is a highly engineered chemical tool. By leveraging the steric gating of the ortho-chlorine and the


-hole interactions of the meta-bromine, researchers can predictably modulate receptor binding, disrupt amyloid kinetics, and engineer robust supramolecular biomaterials. Adhering to the optimized, self-validating protocols outlined above ensures high-fidelity translation of these molecular properties into functional experimental outcomes.

References

  • Next Peptide. 1270324-45-2 | 5-Bromo-2-chloro-DL-phenylalanine. Available at:[Link]

  • Chemdad. 5-Bromo-2-chloro-DL-phenylalanine Basic Information. Available at: [Link]

  • Howei Pharm. CAS 1694226-46-4 | N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine. Available at: [Link]

  • Stroke (AHA Journals). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Available at: [Link]

  • National Library of Medicine (PMC). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Available at: [Link]

  • ResearchGate. Side-Chain Halogen Effects on Self-Assembly and Hydrogelation of Cationic Phenylalanine Derivatives. Available at: [Link]

Sources

Exploratory

5-Bromo-2-chloro-DL-phenylalanine: Structural Dynamics and Applications in Advanced Protein Engineering

A Technical Whitepaper for Drug Development Professionals Executive Summary In modern drug discovery and protein engineering, the strategic incorporation of non-canonical amino acids (ncAAs) is a critical vector for opti...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In modern drug discovery and protein engineering, the strategic incorporation of non-canonical amino acids (ncAAs) is a critical vector for optimizing pharmacokinetics and probing Structure-Activity Relationships (SAR). 5-Bromo-2-chloro-DL-phenylalanine (and its biologically active L-enantiomer) represents a highly specialized di-halogenated building block. By leveraging the distinct steric bulk of bromine and the inductive electrophilicity of chlorine, this ncAA offers unprecedented control over localized electronic environments, enabling precise halogen bonding and enhanced metabolic stability within peptide therapeutics[1].

This technical guide dissects the physicochemical properties of 5-Bromo-2-chloro-phenylalanine and provides self-validating, field-proven protocols for its integration via Solid-Phase Peptide Synthesis (SPPS) and recombinant stop codon suppression.

Part 1: Physicochemical Properties & Structural Causality

The utility of 5-Bromo-2-chloro-phenylalanine is fundamentally driven by its dual-halogen substitution pattern. The meta-positioned bromine (5-position) introduces significant steric volume and lipophilicity, while the ortho-positioned chlorine (2-position) exerts a strong electron-withdrawing effect[1].

Causality in Drug Design
  • Halogen Bonding (Sigma-Hole Interactions): The anisotropic electron distribution around the bromine and chlorine atoms creates an electron-deficient region (the "sigma hole"). This allows the ncAA to act as a highly specific Lewis acid, forming strong, directional non-covalent bonds with Lewis bases (e.g., carbonyl oxygens) in target receptor pockets.

  • Metabolic Shielding: The strategic placement of halogens on the phenyl ring effectively blocks cytochrome P450-mediated aromatic oxidation, significantly extending the half-life of the resulting peptide.

  • Solubility Dynamics: The combined halogens drastically increase the hydrophobicity of the molecule, reducing aqueous solubility[2]. This necessitates specific solvent considerations (e.g., DMF or NMP) during synthetic handling.

Quantitative Data Summary
PropertyValueSource
Chemical Name 5-Bromo-2-chloro-DL-phenylalanine[3]
CAS Number 1270324-45-2 (DL-form) / 1270005-26-9 (L-form)[3],[4]
Molecular Formula C9H9BrClNO2[4]
Molecular Weight 278.53 g/mol [4]
Fmoc-Derivative MW 500.77 g/mol (N-Fmoc-5-bromo-2-chloro-L-Phe)[1]
Solubility Profile Low aqueous solubility; Soluble in DMF, NMP, DMSO[2]

Part 2: Chemical Synthesis Workflow (SPPS)

When synthesizing peptides containing this ncAA, the standard L-enantiomer protected by an Fmoc group () is utilized[1].

Causality behind the protocol: The steric hindrance generated by the di-halogenated phenyl ring reduces the nucleophilic attack efficiency during peptide bond formation. Standard coupling reagents (like HBTU) often lead to incomplete coupling or epimerization. Therefore, pre-activation with DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure is mandated. This combination enhances electrophilicity and maintains high reactivity even at lower temperatures (<4°C), which is critical for minimizing side reactions[2].

Step-by-Step Methodology: SPPS Incorporation

This protocol is designed as a self-validating system, utilizing empirical checkpoints to ensure coupling fidelity.

  • Resin Preparation: Swell the solid support resin (e.g., Rink Amide, 0.1 mmol scale) in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 15 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for two cycles of 10 minutes to expose the primary amine. Wash 5 times with DMF.

  • Pre-Activation: In a separate vial, dissolve 4 equivalents of Fmoc-5-Br-2-Cl-L-Phe and 4 equivalents of Oxyma Pure in minimal DMF. Add 4 equivalents of DIC. Incubate the mixture for 3 minutes at 0–4°C[2].

  • Coupling: Transfer the activated amino acid solution to the resin. Agitate continuously for 90–120 minutes at room temperature.

  • Self-Validation (Kaiser Test): Extract a micro-aliquot of resin beads and perform a Kaiser test.

    • Validation criteria: A clear/yellow solution indicates complete coupling (absence of free amines). A blue solution indicates incomplete coupling, triggering an immediate re-coupling cycle before proceeding.

  • Cleavage: Following sequence completion, cleave the peptide using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

SPPS_Workflow Resin Solid Support Resin (e.g., Rink Amide) Deprotect Fmoc Deprotection 20% Piperidine in DMF Resin->Deprotect Wash1 Solvent Wash DMF / DCM Deprotect->Wash1 Coupling Coupling Reaction Fmoc-5-Br-2-Cl-Phe + DIC/Oxyma Wash1->Coupling Wash2 Solvent Wash DMF / DCM Coupling->Wash2 Cleavage Cleavage & Global Deprotection TFA + Scavengers Wash2->Cleavage Peptide Purified Halogenated Peptide (Ready for Assay) Cleavage->Peptide

Workflow for Solid-Phase Peptide Synthesis incorporating Fmoc-5-Br-2-Cl-Phe.

Part 3: Site-Specific Incorporation via Stop Codon Suppression

For recombinant protein engineering, 5-bromo-2-chloro-L-phenylalanine is incorporated using the orthogonal Pyrrolysyl-tRNA synthetase (PylRS)/tRNA_CUA pair[1].

Causality behind the protocol: Wild-type PylRS possesses a narrow amino acid binding pocket that poorly accommodates the extreme steric bulk of the 5-bromo and 2-chloro substituents. Recent breakthroughs utilizing have generated engineered PylRS variants (such as the Com2-IFRS combinatorial mutant). These engineered synthetases reshape the tRNA-binding domain, yielding up to a 30.8-fold increase in stop codon suppression (SCS) efficiency for bulky ncAAs[5],[6].

Step-by-Step Methodology: Recombinant Expression

This protocol utilizes mass spectrometry as an absolute self-validation mechanism to prevent false positives from canonical amino acid misincorporation.

  • Plasmid Co-Transformation: Transform an expression strain of E. coli (e.g., BL21(DE3)) with two plasmids: a reporter plasmid containing the target gene with an in-frame UAG amber stop codon, and a pEvol plasmid encoding the ML-engineered PylRS and its cognate tRNA_CUA[6].

  • Culture & Supplementation: Grow the cells in LB medium containing appropriate selection antibiotics at 37°C. Upon reaching an OD600 of 0.6, supplement the culture with 1–2 mM of 5-bromo-2-chloro-L-phenylalanine (pre-dissolved in DMSO).

  • Induction: Induce the expression of the synthetase with 0.2% L-arabinose and the target protein with 1 mM IPTG. Shift the temperature to 25°C and incubate for 14 hours to allow for optimal folding and ncAA incorporation.

  • Purification: Harvest the cells via centrifugation, lyse via sonication, and isolate the target protein using Ni-NTA immobilized metal affinity chromatography (IMAC).

  • Self-Validation (Intact Mass Spectrometry): Subject the purified protein to Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Validation criteria: The observed intact mass must precisely match the theoretical mass of the protein containing the di-halogenated ncAA. A mass shift corresponding to natural phenylalanine or tyrosine indicates synthetase promiscuity and invalidates the batch.

SCS_Pathway ncAA 5-Br-2-Cl-Phe (ncAA) PylRS Engineered PylRS (Synthetase) ncAA->PylRS Charged Aminoacyl-tRNA (ncAA-tRNA) PylRS->Charged ATP tRNA tRNA_CUA tRNA->PylRS Ribosome Ribosome Complex Charged->Ribosome mRNA mRNA with UAG Amber Codon mRNA->Ribosome Protein Target Protein (Site-Specific ncAA) Ribosome->Protein Translation

Mechanism of site-specific incorporation of 5-Br-2-Cl-Phe via stop codon suppression.

References

  • Next Peptide. "1270324-45-2 | 5-Bromo-2-chloro-DL-phenylalanine." Next Peptide Catalog. Available at: [Link]

  • Nature Communications / PMC. "Machine learning-guided evolution of pyrrolysyl-tRNA synthetase for improved incorporation efficiency of diverse noncanonical amino acids." National Center for Biotechnology Information. Available at:[Link]

Sources

Foundational

Engineering Peptidomimetics: A Technical Guide to 5-Bromo-2-chloro-DL-phenylalanine

Executive Summary In the landscape of modern drug discovery, the incorporation of unnatural, halogenated amino acids into peptide scaffolds has emerged as a premier strategy for overcoming the inherent pharmacokinetic li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the incorporation of unnatural, halogenated amino acids into peptide scaffolds has emerged as a premier strategy for overcoming the inherent pharmacokinetic limitations of native peptides. 5-Bromo-2-chloro-DL-phenylalanine (CAS: 1270324-45-2) represents a highly specialized building block designed for advanced Structure-Activity Relationship (SAR) studies and peptidomimetic engineering.

By strategically positioning two distinct halogens on the phenyl ring, this compound offers researchers a dual-purpose toolkit: it acts as a conformational lock to enhance target affinity and serves as an orthogonal synthetic hub for late-stage functionalization. This whitepaper provides a comprehensive technical breakdown of its physicochemical profile, mechanistic utility, and validated protocols for its application in peptide synthesis.

Physicochemical Profiling & CAS Identification

Accurate identification and tracking of unnatural amino acids across their synthetic lifecycle is critical. The racemic (DL) mixture is highly cost-effective for initial scaffolding, though biological applications typically require the L-enantiomer. To utilize this compound in Solid-Phase Peptide Synthesis (SPPS), the


-amino group must be protected, altering its chemical identity and CAS registry.
Quantitative Data Summary
PropertyUnprotected PrecursorFmoc-Protected Derivative
Chemical Name 5-Bromo-2-chloro-DL-phenylalanineN-Fmoc-5-bromo-2-chloro-DL-phenylalanine
CAS Registry Number 1270324-45-21694226-46-4
Molecular Formula C9H9BrClNO2C24H19BrClNO4
Molecular Weight 278.53 g/mol 500.77 g/mol
Primary Application Raw material, enzymatic resolutionSPPS, late-stage cross-coupling
Solubility Profile Aqueous acids/basesOrganic solvents (DMF, DCM, DMSO)

Data corroborated by chemical registry databases including [1] and [2].

Mechanistic Rationale in Drug Design

The di-halogenation pattern of 5-bromo-2-chloro-phenylalanine is not arbitrary; it is engineered to exploit specific quantum mechanical and steric phenomena within biological systems, as detailed by structural biology insights from [3].

Orthogonal Reactivity for Late-Stage Functionalization

The distinct bond dissociation energies of the carbon-halogen bonds (


 kJ/mol vs. 

kJ/mol) provide a thermodynamic window for orthogonal reactivity. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) will selectively undergo oxidative addition at the C5-bromo position. The C2-chlorine remains intact, preserving the local steric environment or serving as a secondary site for nucleophilic aromatic substitution under highly forcing conditions.
Conformational Constraint and Halogen Bonding

The bulky nature of the ortho-chloro and meta-bromo substituents imposes significant steric clashes with the peptide backbone. This restricts the


 and 

dihedral angles, locking the peptide into a rigid, pre-organized 3D conformation that reduces the entropic penalty upon binding to a target receptor. Furthermore, the halogens exhibit an anisotropic distribution of electron density, creating an electrophilic "sigma-hole" at their distal ends. This enables highly directional, non-covalent halogen bonding with Lewis bases (e.g., backbone carbonyls) in the target protein's binding pocket.

SARStrategy Peptide Peptidomimetic (5-Br-2-Cl-Phe) Steric Steric Constraint (Restricted Dihedrals) Peptide->Steric Induces HalogenBond Halogen Bonding (Sigma-Hole) Peptide->HalogenBond Enables Electronic Electronic Tuning (pi-system) Peptide->Electronic Modulates Target Biological Target (Receptor/Enzyme) Steric->Target Shape Match HalogenBond->Target Affinity Electronic->Target pi-Stacking

Mechanisms by which 5-bromo-2-chloro-phenylalanine enhances peptide-target binding interactions.

Validated Experimental Methodologies

To transform 5-Bromo-2-chloro-DL-phenylalanine from a raw powder into a functionalized peptide, researchers must execute precise synthetic workflows. The following protocols are designed as self-validating systems to ensure high fidelity.

Protocol 1: Fmoc Protection of the Racemic Mixture

Expertise & Causality: To utilize this amino acid in SPPS, the


-amino group must be protected. We utilize a biphasic system with Na2CO3. The mild base deprotonates the amine to act as a nucleophile without causing further racemization (crucial if starting from a pre-resolved L-enantiomer), while dioxane solubilizes the hydrophobic Fmoc-OSu reagent.

Step-by-Step Procedure:

  • Preparation: Dissolve 5-Bromo-2-chloro-DL-phenylalanine (1.0 eq) in a 1:1 (v/v) mixture of 10% aqueous Na2CO3 and 1,4-dioxane.

  • Temperature Control: Cool the biphasic mixture to 0 °C in an ice bath to suppress side reactions.

  • Reagent Addition: Dissolve Fmoc-OSu (1.1 eq) in a minimal volume of dioxane and add it dropwise over 30 minutes. Slow addition prevents the formation of di-peptide impurities.

  • Reaction: Remove the ice bath and stir vigorously at room temperature for 12 hours.

  • Isolation: Extract unreacted Fmoc-OSu with diethyl ether. Acidify the aqueous layer with 1M HCl to pH 2.0. The Fmoc-protected amino acid will precipitate.

  • Extraction: Extract the precipitate with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using DCM/MeOH (9:1). The product will be strongly UV-active and exhibit a higher

    
     value than the highly polar, unprotected starting material.
    
Protocol 2: Selective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Expertise & Causality: This protocol exploits the weaker C-Br bond. We utilize Pd(dppf)Cl2 because the bidentate dppf ligand provides a large bite angle that accelerates the reductive elimination step, while its steric bulk stabilizes the palladium intermediate against the sterically hindered ortho-chloro aromatic ring.

Step-by-Step Procedure:

  • Setup: Charge an oven-dried Schlenk flask with N-Fmoc-5-bromo-2-chloro-DL-phenylalanine (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure complete oxygen removal, preventing catalyst deactivation.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane/H2O (4:1 v/v) via syringe.

  • Heating: Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter the mixture through a pad of Celite to remove palladium black.

  • Purification: Wash the organic filtrate with 1M HCl to remove the carbonate base, then wash with brine. Dry over Na2SO4 and concentrate.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. The mass spectrum must show the complete disappearance of the starting material mass (

    
     with a distinct Br/Cl isotope pattern) and the appearance of the coupled product mass, which will retain the characteristic 
    
    
    
    isotope pattern indicative of the unreacted C2-chlorine.

OrthogonalReactivity Start 5-Bromo-2-chloro-DL-phenylalanine CAS: 1270324-45-2 Fmoc Fmoc Protection CAS: 1694226-46-4 Start->Fmoc Fmoc-OSu, Na2CO3 PdCoupling Pd-Catalyzed Coupling C5-Bromo Activation Fmoc->PdCoupling Suzuki / Sonogashira Peptide Solid Phase Peptide Synthesis (SPPS) Fmoc->Peptide Coupling Reagents Nucleophilic Nucleophilic Substitution C2-Chloro Displacement PdCoupling->Nucleophilic Forcing Conditions

Workflow demonstrating the orthogonal late-stage functionalization of 5-Bromo-2-chloro-phenylalanine.

References

Exploratory

The Strategic Incorporation of 5-Bromo-2-chloro-DL-phenylalanine in the Design of Advanced Peptide Mimetics: A Technical Guide

Abstract The pursuit of novel therapeutics with enhanced efficacy, stability, and target specificity has led to a paradigm shift in drug discovery, with peptide mimetics emerging as a prominent class of molecules. The in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pursuit of novel therapeutics with enhanced efficacy, stability, and target specificity has led to a paradigm shift in drug discovery, with peptide mimetics emerging as a prominent class of molecules. The introduction of non-canonical amino acids into peptide scaffolds offers a powerful strategy to modulate their pharmacological properties. This technical guide provides an in-depth exploration of the role of 5-Bromo-2-chloro-DL-phenylalanine, a unique di-halogenated aromatic amino acid, in the design and synthesis of advanced peptide mimetics. We will delve into the physicochemical properties conferred by this specific halogenation pattern, detail the synthetic and analytical considerations for its incorporation into peptide chains, and discuss the potential advantages for drug development professionals. This guide is intended for researchers, scientists, and medicinal chemists engaged in the field of peptide-based drug discovery.

Introduction: The Rationale for Non-Canonical Amino Acids in Peptide Mimetics

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by inherent limitations such as poor metabolic stability, low oral bioavailability, and conformational flexibility leading to off-target effects.[1] Peptidomimetics are designed to overcome these hurdles by retaining the desirable biological activity of a native peptide while exhibiting improved drug-like properties.[2] A key strategy in the design of peptidomimetics is the incorporation of non-natural amino acids.[3]

Halogenation of amino acid side chains is a particularly effective modification. The introduction of halogen atoms can profoundly influence a peptide's physicochemical characteristics, including:

  • Hydrophobicity and Lipophilicity: Halogens can increase the lipophilicity of a peptide, potentially enhancing its ability to cross cellular membranes.[4]

  • Steric Bulk and Conformational Constraint: The size of the halogen atom can introduce steric hindrance, which can be strategically employed to restrict the conformational freedom of the peptide backbone and side chains. This can lock the peptide into a bioactive conformation, increasing its affinity for the target receptor.

  • Electronic Effects and Halogen Bonding: The electron-withdrawing nature of halogens can alter the electronic properties of the aromatic ring, influencing pi-pi stacking and cation-pi interactions. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can contribute to enhanced binding affinity and stability of the peptide-receptor complex.[5]

  • Metabolic Stability: Halogenation can block sites of enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[3][6]

5-Bromo-2-chloro-DL-phenylalanine: A Unique Building Block

5-Bromo-2-chloro-DL-phenylalanine is a synthetic amino acid that presents a unique combination of features for peptidomimetic design.

Physicochemical Properties

The presence of two different halogen atoms at the 5- and 2-positions of the phenyl ring of phenylalanine imparts a distinct set of properties:

PropertyDescriptionReference
Molecular Formula C9H9BrClNO2[7]
Molecular Weight 278.53 g/mol [7]
Substitution Pattern The bromine at the 5-position and chlorine at the 2-position create a unique electronic and steric profile. The larger bromine atom provides significant steric bulk, while the more electronegative chlorine atom at the ortho position can influence the orientation of the side chain through steric and electronic effects.
Racemic Mixture As a DL-mixture, it introduces stereochemical diversity into the peptide sequence, resulting in the formation of diastereomers. This can be a strategic choice to explore a wider conformational space and potentially identify stereoisomers with enhanced activity or stability.[8]
The Significance of the 5-Bromo-2-chloro Substitution

The specific placement of bromine and chlorine offers several potential advantages:

  • Fine-Tuning of Interactions: The distinct sizes and electronic properties of bromine and chlorine allow for a nuanced probing of a receptor's binding pocket.[5] The bromine atom can act as a strong halogen bond donor, while the chlorine atom can also participate in such interactions, albeit to a lesser extent.

  • Orthogonal Reactivity: In advanced applications, the differential reactivity of the C-Br and C-Cl bonds could be exploited for site-specific chemical modifications of the resulting peptide. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond.

  • Enhanced Metabolic Stability: The di-halogenation pattern provides a robust shield against enzymatic degradation by cytochrome P450 enzymes, which often target the aromatic ring of phenylalanine for oxidation.

Synthesis of Peptidomimetics Incorporating 5-Bromo-2-chloro-DL-phenylalanine

The incorporation of 5-Bromo-2-chloro-DL-phenylalanine into a peptide sequence is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.

General Workflow for Fmoc-Based SPPS

The following diagram illustrates the cyclical nature of Fmoc-based SPPS.

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Resin Support Load Load First Amino Acid (Fmoc-AA-OH) Resin->Load Wash1 Wash Load->Wash1 Deprotect1 Fmoc Deprotection (Piperidine/DMF) Wash2 Wash Deprotect1->Wash2 Couple Couple Next Amino Acid (Fmoc-AA-OH, Coupling Reagents) Cycle Repeat Cycle (n-1) times Couple->Cycle Wash1->Deprotect1 Wash2->Couple Deprotect2 Fmoc Deprotection Wash4 Wash Deprotect2->Wash4 Cleave Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) Cycle->Cleave Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (MS, NMR) Purify->Characterize Wash3 Wash Wash3->Deprotect2 Couple_next Couple Next Amino Acid Wash4->Couple_next

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocol for Incorporation

This protocol outlines the manual coupling of N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine onto a resin-bound peptide chain.

Materials:

  • N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine (commercially available[9][10])

  • Peptide-resin with a free N-terminal amine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), HPLC grade

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine and by-products.

  • Amino Acid Activation: In a separate vial, dissolve N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature. Due to the steric bulk of the di-halogenated phenylalanine, a longer coupling time or double coupling may be necessary.

  • Monitoring the Coupling Reaction: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents.

  • Repeat Synthesis Cycle: Proceed to the deprotection of the newly added amino acid and coupling of the next residue in the sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Challenges and Considerations
  • Steric Hindrance: The bulky nature of 5-Bromo-2-chloro-DL-phenylalanine may slow down the coupling reaction. The use of more potent coupling reagents like HATU or COMU, or performing the reaction at a slightly elevated temperature, can improve efficiency.

  • Racemization: While racemization of the incoming amino acid is a general concern in peptide synthesis, the use of a DL-mixture makes this a moot point for this specific residue. However, care must be taken to avoid racemization of the preceding amino acid residue.

  • Formation of Diastereomers: The use of a racemic mixture of 5-Bromo-2-chloro-DL-phenylalanine will result in a 1:1 mixture of two diastereomeric peptides (assuming a single chiral center in the rest of the peptide). These diastereomers will likely have different physicochemical properties and biological activities.

Characterization of Peptides Containing 5-Bromo-2-chloro-DL-phenylalanine

The characterization of the resulting peptide is crucial to confirm its identity, purity, and stereochemistry.

Generation of Diastereomers

The incorporation of a DL-amino acid into a peptide chain containing L-amino acids will produce two diastereomers.

Diastereomer_Formation cluster_products Diastereomeric Mixture Peptide_L Peptide-(L-AA)n DL_Phe 5-Bromo-2-chloro- DL-phenylalanine Peptide_L_D Peptide-(L-AA)n-(D-Phe) DL_Phe->Peptide_L_D Incorporation Peptide_L_L Peptide-(L-AA)n-(L-Phe) DL_Phe->Peptide_L_L Incorporation

Caption: Incorporation of a DL-amino acid results in a diastereomeric peptide mixture.

Analytical Techniques
TechniqueApplicationExpected OutcomeReferences
RP-HPLC Purity assessment and separation of diastereomers.Diastereomers often have different retention times on a C18 column due to differences in their overall hydrophobicity and conformation. This allows for their separation and quantification.[8][11]
Mass Spectrometry (MS) Confirmation of molecular weight and sequence.ESI-MS or MALDI-TOF MS will confirm the correct mass of the peptide, including the heavy bromine and chlorine atoms. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the position of the modified amino acid.[12][13]
NMR Spectroscopy Structural elucidation and confirmation of incorporation.1H and 13C NMR can confirm the presence of the 5-bromo-2-chloro-phenyl group. 2D NMR techniques like COSY and NOESY can provide information on the peptide's conformation in solution. Separate sets of signals may be observed for the two diastereomers.[12][14]
Chiral Amino Acid Analysis Determination of the stereochemistry of each amino acid residue.After acid hydrolysis of the peptide, the resulting amino acids can be derivatized with a chiral reagent and analyzed by HPLC or GC to determine the D/L ratio for each amino acid, confirming the presence of both D- and L-5-Bromo-2-chloro-phenylalanine.[4][8]
X-ray Crystallography Definitive three-dimensional structure determination.If suitable crystals can be obtained, X-ray crystallography can provide the precise atomic coordinates of the peptide, revealing the conformation of the backbone and the orientation of the halogenated side chain. This can be particularly insightful for understanding receptor interactions.[15][16][17]

Putative Advantages and Applications in Drug Discovery

The incorporation of 5-Bromo-2-chloro-DL-phenylalanine into peptide mimetics offers several potential benefits for drug development:

  • Structure-Activity Relationship (SAR) Studies: This amino acid serves as an excellent probe for exploring the steric and electronic requirements of a receptor binding pocket. The distinct properties of the two halogens provide more data points for SAR than a mono-halogenated or di-identically-halogenated analog.[5]

  • Enhanced Receptor Affinity and Selectivity: The ability to form halogen bonds and the conformational constraints imposed by the bulky side chain can lead to increased binding affinity and selectivity for the target receptor.[1]

  • Improved Pharmacokinetic Properties: Increased lipophilicity can improve membrane permeability, while resistance to enzymatic degradation can lead to a longer in vivo half-life.[3][6][18]

  • Generation of Diverse Libraries: The use of the DL-racemic mixture allows for the simultaneous synthesis of two diastereomers. This can be a time- and resource-efficient way to explore a broader range of stereochemical space in the early stages of drug discovery. The separated diastereomers can then be individually evaluated for their biological activity.

Conclusion

5-Bromo-2-chloro-DL-phenylalanine is a valuable and versatile tool for the design of sophisticated peptide mimetics. Its unique di-halogenation pattern offers a powerful means to modulate the physicochemical and pharmacological properties of peptides, leading to compounds with enhanced stability, affinity, and selectivity. While the use of a racemic mixture introduces the complexity of diastereomer formation, it also provides an opportunity to efficiently explore stereochemical diversity. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers to confidently incorporate this non-canonical amino acid into their peptide-based drug discovery programs, ultimately contributing to the development of the next generation of peptide therapeutics.

References

  • Toyooka, T., et al. (1999). Separation of 17 DL-amino acids and chiral sequential analysis of peptides by reversed-phase liquid chromatography after labeling with R(-)-4- (3-isothiocyanatopyrrolidin-1-yl)-7-(N, N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole. Analytical Biochemistry, 276(1), 48-58.
  • Fujii, K., et al. (2022). Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent.
  • Goyal, B., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4585.
  • Ilisz, I., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 96, 224-231.
  • Gray, M. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • BenchChem. (2025).
  • D'Hondt, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(24), 7507.
  • BenchChem. (n.d.). N-Fmoc-5-bromo-2-chloro-L-phenylalanine.
  • Li, P., et al. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 19(9), 704-713.
  • Creative Peptides. (n.d.). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability.
  • Massari, M., et al. (2022). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 27(3), 1017.
  • Daniels, J. S., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Peptide Science, 104(2), 75-87.
  • Gentile, F., et al. (2022). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. Journal of Medicinal Chemistry, 65(15), 10213-10253.
  • BOC Sciences. (2023). Methods to improve the metabolic stability of peptides.
  • Soman, J., & Vijayan, M. (1989). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-arginine D-glutamate and a comparative study of amino acid crystal structures containing molecules of the same and mixed chirality. Journal of Biosciences, 14(2), 111-125.
  • Howei. (n.d.). CAS 1694226-46-4 | N-Fmoc-5-Bromo-2-chloro-DL-phenylalanine,97%.
  • Murelli, R. P., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. Gels, 8(11), 711.
  • Advanced ChemBlocks. (n.d.). N-Fmoc-2-bromo-5-chloro-D-phenylalanine 95%.
  • Chemdad. (n.d.). 5-Bromo-2-chloro-DL-phenylalanine.
  • BenchChem. (n.d.).
  • Saha, A., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15638.
  • Wang, Y., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(23), 8269.
  • Dauter, Z., & Bujacz, G. (2014). Identification of amino acid sequence by X-ray crystallography. Acta Biochimica Polonica, 61(3), 427-432.
  • Putri, D. F., et al. (2023). Discovery of a Phenylalanine‐Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. Chemistry – A European Journal, e202302830.
  • Lee, S., et al. (2000). Synthesis, conformation, and chemical properties of new mini parallel double-stranded peptides conjugated with -Phe-Phe-. Journal of Peptide Research, 56(1), 58-69.
  • BenchChem. (n.d.). Navigating Biocompatibility: A Comparative Guide to Halogenated Phenylalanine Analogs for In Vivo Research.
  • Liang, Y., et al. (2007). Synthesis of DL-phenylalanine from phenylpyruvic acid by reduction amination over Pd/C catalyst. Chemical Papers, 61(4), 329-331.
  • Drug Hunter. (2025). Top 10 Most Popular Drug Hunter Case Studies of 2025.
  • Hudson, G. A., et al. (2025).
  • Sharma, S., et al. (2022). Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes. bioRxiv.
  • Physics LibreTexts. (2022). X-ray Protein Crystallography.
  • Tzakos, A. G., et al. (2006). Importance of the C-terminal Phenylalanine of Gastrin for Binding to the Human CCK2 Receptor. Journal of Medicinal Chemistry, 49(10), 2956-2962.
  • BenchChem. (n.d.).
  • Ochoa, R., et al. (2023). Assessing the fast prediction of peptide conformers and the impact of non-natural modifications. Journal of Molecular Graphics and Modelling, 125, 108608.

Sources

Foundational

Strategic Implementation and Safety Profiling of 5-Bromo-2-chloro-DL-phenylalanine in Peptide Engineering

Executive Summary The incorporation of unnatural amino acids (ncAAs) has revolutionized the development of peptide-based therapeutics, offering solutions to the inherent limitations of natural peptides, such as poor in v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids (ncAAs) has revolutionized the development of peptide-based therapeutics, offering solutions to the inherent limitations of natural peptides, such as poor in vivo stability and rapid renal clearance. 5-Bromo-2-chloro-DL-phenylalanine (CAS: 1270324-45-2) is a highly specialized, dual-halogenated building block increasingly utilized in the synthesis of antimicrobial peptides (AMPs), peptide hydrogels, and insulin analogues.

As a Senior Application Scientist, this whitepaper is designed to move beyond basic safety data sheet (SDS) translation. Here, we deconstruct the physicochemical causality behind the compound's hazards, establish self-validating handling protocols, and provide a field-proven methodology for integrating this sterically hindered molecule into Solid-Phase Peptide Synthesis (SPPS) workflows.

Physicochemical Profiling & Structural Causality

The unique properties of 5-Bromo-2-chloro-DL-phenylalanine stem directly from its halogenation pattern. The introduction of a chlorine atom at the ortho (2-) position and a bromine atom at the meta (5-) position of the phenyl ring creates profound electronic and steric effects:

  • Proteolytic Resistance: The ortho-chlorine atom introduces significant steric bulk directly adjacent to the peptide backbone. This restricts the rotational freedom of the

    
     and 
    
    
    
    dihedral angles, physically blocking the active sites of bacterial and mammalian proteases from accessing the scissile peptide bond.
  • Enhanced Self-Assembly: In the context of peptide hydrogels, the electron-withdrawing halogens create an anisotropic distribution of electron density (the "

    
    -hole"). This facilitates highly directional halogen bonding  and enhanced 
    
    
    
    stacking, driving the rapid self-assembly of robust nanostructures [1].
  • Lipophilicity & Membrane Permeation: The addition of bromine significantly increases the molecule's partition coefficient (LogP). In AMPs, this heightened lipophilicity acts as a thermodynamic driver for the peptide to partition into and disrupt bacterial lipid bilayers [2].

Safety Data Sheet (SDS) Deconstruction & Toxicological Mechanisms

Standard SDS documentation lists hazards without explaining the underlying biological interactions. To safely handle 5-Bromo-2-chloro-DL-phenylalanine, researchers must understand why it is hazardous [3].

  • H302 (Harmful if swallowed): Systemic absorption of halogenated aromatics can disrupt hepatic metabolic pathways. The halogens increase the molecule's half-life in vivo, potentially leading to the accumulation of reactive intermediate metabolites during cytochrome P450 processing.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The electrophilic nature of the dual-halogenated ring makes it reactive toward nucleophilic residues (e.g., cysteine, lysine) in epidermal and ocular surface proteins. This covalent interaction triggers localized inflammatory cascades.

  • H335 (May cause respiratory irritation): As a fine, highly crystalline powder, the compound is prone to aerosolization. Inhalation leads to deposition in the mucosal lining of the respiratory tract, where it induces both mechanical micro-abrasion and chemical irritation.

Quantitative Data Summary
ParameterValue / DesignationCausality / Experimental Implication
CAS Number 1270324-45-2Unique identifier for the DL-racemate (unprotected).
Fmoc-CAS 1694226-46-4Fmoc-protected variant required for standard SPPS.
Molecular Weight 278.53 g/mol Critical for precise stoichiometric equivalent calculations.
Formula C9H9BrClNO2Dual halogenation drives steric bulk and lipophilicity.
H-Statements H302, H315, H319, H335Dictates BSL-2 equivalent handling with local exhaust.
P-Statements P261, P280, P305+P351Mandates specific PPE and immediate exposure response.

Self-Validating Risk Mitigation & Handling Protocols

Trust in a laboratory setting is established through self-validating systems—protocols that contain built-in physical or chemical checks to confirm they are executing correctly.

Protocol 1: Controlled Weighing and Dispensing
  • Environmental Setup: Engage the analytical microbalance inside a Class II Type B2 biological safety cabinet (BSC) to ensure total exhaust of potential aerosols.

  • Static Elimination (Validation Check): Pass an anti-static ionizing bar over the spatulas and weigh boats.

    • Self-Validation: Observe the microbalance readout; a stable zero without drift confirms the successful neutralization of static charges that would otherwise cause hazardous aerosolization of the fine powder.

  • Transfer: Transfer the required mass using a specialized anti-static micro-spatula.

  • Decontamination: Wipe down all surfaces with a 70% ethanol solution followed by a 0.1M NaOH wipe to hydrolyze any residual active ester derivatives.

Experimental Workflow: SPPS Integration

Coupling 5-Bromo-2-chloro-DL-phenylalanine (using its Fmoc-protected derivative) requires overcoming extreme steric hindrance. Standard carbodiimide coupling agents (e.g., DIC/Oxyma) will result in high rates of deletion sequences.

Protocol 2: Sterically Hindered Coupling Strategy
  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 45 minutes.

    • Self-Validation: Resin beads should appear fully translucent and swollen under a stereomicroscope, indicating complete solvation of the polymer matrix.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.

  • Activation Strategy: To overcome the steric block of the ortho-chlorine, utilize a highly reactive uronium salt. Activate 3.0 equivalents of Fmoc-5-Bromo-2-chloro-DL-phenylalanine using 2.9 equivalents of HATU and 6.0 equivalents of DIPEA in DMF for exactly 3 minutes (pre-activation).

  • Coupling: Add the activated complex to the resin and agitate for 2 hours at room temperature.

    • Self-Validation: Perform a Kaiser test on a micro-cleaved sample. A clear, yellow solution (negative result) confirms complete coupling. A blue color indicates unreacted primary amines, necessitating a secondary coupling step with a different chemistry (e.g., PyBOP).

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

Workflow Visualization

SPPS_Workflow Start 1. Resin Preparation (Swelling in DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 3. Solvent Wash (DMF 3x) Deprotect->Wash1 Activate 4. Amino Acid Activation (Fmoc-ncAA + HATU/DIPEA) Wash1->Activate Couple 5. Coupling Reaction (Overcoming Steric Hindrance) Activate->Couple Wash2 6. Solvent Wash (DMF 3x) Couple->Wash2 Wash2->Deprotect Next Residue Cleavage 7. Resin Cleavage (TFA Cocktail) Wash2->Cleavage Sequence Complete Analysis 8. HPLC/MS Verification (Self-Validating Check) Cleavage->Analysis

Figure 1: Self-validating SPPS workflow for halogenated phenylalanine derivatives.

References

  • Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels. MDPI Pharmaceutics. Available at: [Link]

  • Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. Frontiers in Immunology / PMC. Available at:[Link]

Exploratory

Engineering Peptide Conformations: The Steric and Electronic Dynamics of 2-Chloro-L-Phenylalanine

Executive Summary The rational design of peptide-based therapeutics frequently relies on the incorporation of non-canonical amino acids (ncAAs) to overcome the inherent limitations of native peptides, such as rapid prote...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of peptide-based therapeutics frequently relies on the incorporation of non-canonical amino acids (ncAAs) to overcome the inherent limitations of native peptides, such as rapid proteolytic degradation and high conformational flexibility. Among these ncAAs, 2-chloro-L-phenylalanine (2-Cl-Phe) stands out as a powerful structural modulator. While para-halogenated derivatives primarily influence lipophilicity and electronic distribution without drastically altering backbone dynamics, ortho-substitution introduces profound steric constraints[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic underpinnings of these steric effects, evaluate their impact on receptor binding, and provide field-proven, self-validating protocols for synthesizing and characterizing 2-Cl-Phe-containing peptides.

Mechanistic Basis of Steric Restriction

Steric Hindrance and Rotamer Locking

The van der Waals radius of a chlorine atom is approximately 1.75 Å. When positioned at the ortho (2-) carbon of the phenylalanine aromatic ring, this bulky substituent comes into close spatial proximity with the peptide backbone—specifically the


-carbon, the amide nitrogen, and the carbonyl oxygen.

This steric clash imposes a severe rotational barrier around the


 (

) and

(

) bonds. Consequently, the aromatic side chain is locked into a restricted set of rotameric states, typically favoring a gauche conformation to minimize steric strain with the backbone[1].
Electronic Modulation and Target Affinity

Beyond simple physical bulk, the electron-withdrawing nature of the chlorine atom alters the electrostatic potential of the aromatic ring. This modulates its participation in


 stacking and cation-

interactions, while simultaneously introducing the potential for highly directional halogen bonding[1].

The conformational restriction induced by 2-Cl-Phe acts as a double-edged sword in ligand design:

  • Pre-organization (Affinity Enhancement): If the locked conformation precisely matches the topography of the target receptor, it effectively pre-organizes the peptide, reducing the entropic cost of binding. For instance, in the development of nonpeptidic secondary-structure mimetics targeting the Ena/VASP EVH1 domain, the incorporation of 2-chloro-(L)-phenylalanine perfectly fulfilled the steric requirements of the proline-rich motif-recognizing domain, yielding inhibitors with nanomolar affinity[2].

  • Steric Clash (Affinity Loss): Conversely, if the rigidified side chain clashes with the receptor pocket, affinity plummets. Studies on melanocortin-4 receptor (MC4-R) ligands demonstrated that steric hindrance from ortho-substitutions can perturb the overall orientation of the pharmacophore, leading to a 5- to 15-fold loss in receptor affinity if the pocket cannot accommodate the rigidified structure[3][4]. Furthermore, in transition-metal catalysis, the steric bulk of ortho-chloro substrates significantly hinders reactivity at adjacent sites, a property that must be carefully managed[5].

G A 2-Chloro Substitution (Ortho Position) B Increased Steric Bulk (vdW radius ~1.75 Å) A->B C Electron-Withdrawing Inductive Effect A->C D Restricted χ1 / χ2 Rotameric States B->D E Halogen Bonding & Altered π-Stacking C->E F Proteolytic Resistance (Steric Shielding) D->F G Target Affinity Modulation (Pre-organization vs. Clash) D->G E->G

Logical flow of steric and electronic effects induced by 2-chloro substitution.

Quantitative Structural Comparisons

To understand the specific utility of 2-Cl-Phe, it must be benchmarked against native Phenylalanine and its para-substituted counterpart.

PropertyL-Phenylalanine4-Chloro-L-Phenylalanine2-Chloro-L-Phenylalanine
Substitution Position Nonepara (4-)ortho (2-)
Steric Hindrance (Backbone) MinimalMinimalSevere
Rotational Freedom (

)
High (Dynamic averaging)HighLow (Sterically locked)
Receptor Binding Impact BaselineModulates lipophilicityDictates spatial orientation[3][4]
Primary Application Native sequencesHalogen bonding probesConformational pre-organization[2]

Experimental Methodologies: Self-Validating Protocols

Synthesizing peptides with sterically hindered ncAAs requires optimized protocols. The ortho-chloro group creates local steric hindrance that not only affects the coupling of the 2-Cl-Phe residue itself but severely reduces the nucleophilicity of its


-amine during the subsequent (+1) coupling cycle.
Protocol 1: High-Efficiency SPPS of 2-Cl-Phe Peptides

Causality Focus: Standard coupling reagents (e.g., HBTU) often fail to drive hindered couplings to completion. We utilize HATU to generate a highly reactive 7-aza-HOAt ester, which is crucial for overcoming the activation energy barrier imposed by the ortho-chloro group.

  • Activation and Coupling:

    • Swell the resin in DMF.

    • For the 2-Cl-Phe coupling, use 4.0 eq of Fmoc-2-Cl-Phe-OH, 3.9 eq of HATU, and 8.0 eq of DIPEA in DMF. Allow coupling for 60 minutes.

  • Self-Validation (Micro-cleavage):

    • Why? The standard colorimetric Kaiser test frequently yields false negatives for sterically shielded secondary-like amines.

    • Action: Withdraw ~5 mg of resin. Treat with 95% TFA / 2.5% TIS / 2.5% H

      
      O for 30 minutes. Evaporate under N
      
      
      
      , reconstitute in 50% MeCN/H
      
      
      O, and analyze via LC-MS to unambiguously confirm the mass addition of the 2-Cl-Phe residue.
  • The "+1" Position Coupling:

    • Following Fmoc deprotection of the 2-Cl-Phe, the exposed amine is sterically shielded by its own ortho-chloro ring.

    • Perform a double coupling (2 x 45 mins) for the incoming amino acid using HATU or COMU to prevent deletion sequences.

  • Global Cleavage: Cleave the final peptide using standard TFA scavenger cocktails and purify via RP-HPLC.

Protocol 2: Conformational Validation via 2D-NMR (ROESY)

Causality Focus: To empirically prove that the 2-Cl-Phe has locked the peptide into the desired conformation, through-space interactions (< 5 Å) must be mapped.

  • Sample Preparation: Dissolve the purified peptide in 90% H

    
    O / 10% D
    
    
    
    O (or pure DMSO-d
    
    
    ) at a concentration of 2-5 mM.
  • ROESY Acquisition:

    • Why ROESY over NOESY? For mid-sized peptides (1-3 kDa), the molecular tumbling correlation time (

      
      ) often results in NOE signals that cross the zero-crossing point, rendering them invisible. ROESY guarantees positive cross-peaks regardless of molecular weight.
      
    • Action: Acquire a 2D ROESY spectrum with a mixing time of 200-300 ms.

  • Data Interpretation: Analyze the cross-peaks between the aromatic protons of 2-Cl-Phe (specifically the proton at position 6) and the

    
    - or amide-protons of the backbone. A strong, persistent cross-peak indicates a restricted 
    
    
    
    angle, confirming the steric lock.

G S1 SPPS Coupling (HATU/DIPEA) S2 Kaiser Test & Micro-Cleavage S1->S2 S3 Global Cleavage (TFA Scavenger Mix) S2->S3 If Mass Validated S4 LC-MS & HPLC Purification S3->S4 S5 2D-NMR (ROESY) Conformational Lock S4->S5

Workflow for the synthesis and structural validation of 2-Cl-Phe peptides.

References

  • Source: Leap Chem Co., Ltd.
  • Naphthalene-containing melanocortin receptor-specific small molecule (CN1816337A)
  • Melanocortin receptor-specific compounds (US 7456,184 B2)
  • Source: National Institutes of Health (PMC)
  • Source: Journal of the American Chemical Society (ACS)

Sources

Foundational

Electronic Properties of 5-Bromo Substitution on the Phenylalanine Ring: A Technical Guide

Executive Summary The strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide-based drug discovery and supramolecular chemistry. Among these, halogenated phenylalanines offer a uni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide-based drug discovery and supramolecular chemistry. Among these, halogenated phenylalanines offer a unique toolkit for modulating biological activity, enhancing proteolytic stability, and driving self-assembly. This whitepaper provides an in-depth mechanistic analysis of the electronic properties imparted by 5-bromo substitution (equivalent to meta-bromo substitution) on the phenylalanine ring, detailing its physicochemical implications, experimental workflows, and applications in drug development.

Structural Context: The 5-Bromo (Meta) Substitution

In the nomenclature of the phenylalanine side chain (a benzyl group attached to the α-carbon), substitution at the 5-position is electronically and structurally equivalent to the 3-position due to the symmetry of the unsubstituted benzene ring. Therefore,1 in the context of mono-substituted unnatural amino acids[1].

Placing the bulky, polarizable bromine atom at the meta position profoundly alters the electron density of the aromatic system without directly interfering with the steric environment of the para-position, which is often crucial for deep hydrophobic pocket insertion in receptor targets.

Core Electronic Properties & Mechanisms

Inductive (-I) vs. Resonance (+M) Effects

The net electronic influence of bromine on the phenylalanine ring is a delicate balance between its inductive and resonance effects.

  • Inductive Effect (-I): Bromine is significantly more electronegative (Pauling scale 2.96) than carbon. It exerts a strong electron-withdrawing effect through the sigma (σ) bond framework.

  • Resonance Effect (+M): While bromine possesses lone pairs that can delocalize into the π-system, the2 compared to lighter halogens like fluorine[2].

Because the substitution is at the meta position, the weak +M effect cannot directly donate electron density to the attachment point of the amino acid backbone. Consequently, the -I effect heavily dominates , rendering the entire aromatic ring electron-deficient (deactivated).

π-Acidity and Anion-π Interactions

The dominant electron-withdrawing nature of the 5-bromo substituent creates a highly π-acidic system. By pulling electron density away from the faces of the aromatic ring, a partial positive charge develops above and below the plane of the molecule. This electron-deficient face strongly 3[3].

The Sigma-Hole (σ-hole) and Halogen Bonding

Bromine's large electron cloud is highly polarizable. The strong electron withdrawal along the C-Br bond creates an anisotropic distribution of electron density, resulting in a localized region of positive electrostatic potential on the outermost surface of the bromine atom, directly opposite the covalent bond. This region, known as the σ-hole , enables the bromine atom to act as a highly directional4 (such as backbone carbonyl oxygens or nitrogen lone pairs in receptor pockets)[4].

Pathway cluster_0 Electronic Effects of 5-Br Substitution N1 5-Bromo Substitution (meta-position) N2 Strong Inductive Withdrawal (-I) N1->N2 Electronegativity N3 Weak Resonance Donation (+M) N1->N3 Orbital Overlap N4 Increased π-Acidity of Phenyl Ring N2->N4 Electron Depletion N5 Formation of Sigma-Hole (σ-hole) N2->N5 Polarizability N6 Anion-π Interactions (Stabilizes Anions) N4->N6 N7 Halogen Bonding (Binds Lewis Bases) N5->N7 N8 Enhanced Peptide Self-Assembly & Affinity N6->N8 N7->N8

Mechanistic pathway of 5-bromo substitution driving peptide self-assembly and target affinity.

Comparative Quantitative Data

To fully appreciate the electronic impact of the 5-bromo substitution, it must be compared against other halogens. The Hammett constant (


) quantifies the net electronic effect at the meta position; a higher positive value indicates a stronger electron-withdrawing effect.
Substituent (meta)Electronegativity (Pauling)van der Waals Radius (Å)Hammett Constant (

)
Dominant Electronic Effect
Hydrogen (-H) 2.201.200.00Baseline
Fluorine (-F) 3.981.47+0.34Inductive (-I) heavily offset by (+M)
Chlorine (-Cl) 3.161.75+0.37Inductive (-I)
Bromine (-Br) 2.961.85+0.39Inductive (-I) & Strong Polarizability
Iodine (-I) 2.661.98+0.35Polarizability (Dominant σ-hole)

Data Insight: Despite fluorine being more electronegative, bromine possesses a higher


 (+0.39). This is because fluorine's superior 2p-2p orbital overlap allows a stronger +M effect that partially negates its -I effect, even from the meta position. Bromine's poor orbital overlap ensures its -I effect operates almost unopposed.

Experimental Workflows & Validation

Solid-Phase Peptide Synthesis (SPPS) Protocol

Incorporating 5-Br-Phe into a peptide sequence requires specific adjustments to standard SPPS protocols. The increased steric bulk of the bromine atom (1.85 Å) can hinder coupling kinetics, necessitating the use of highly efficient coupling reagents to prevent deletion sequences.

Self-Validating Methodology:

  • Resin Swelling: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes to ensure maximum exposure of active sites.

  • Fmoc Deprotection: Treat the resin with 4 (2 x 10 mins). Causality: Piperidine acts as a base to remove the Fmoc protecting group via a β-elimination mechanism[4].

  • Amino Acid Coupling: Add a pre-activated solution of 3 eq Fmoc-5-Br-Phe-OH, 3 eq HBTU, 3 eq HOBt, and 6 eq DIPEA in DMF. React for 60–90 minutes. Causality: HBTU is chosen over weaker carbodiimides (like DIC) because the steric hindrance of the meta-bromo group requires a highly reactive uronium species to drive complete acylation.

  • Cleavage & Global Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Validation (LC-MS): Precipitate the peptide in cold diethyl ether, centrifuge, and analyze via LC-MS. Validation Check: The mass spectrum must exhibit the characteristic 1:1 isotopic doublet separated by 2 Da, corresponding to the natural abundance of

    
    Br and 
    
    
    
    Br isotopes.

SPPS S1 1. Resin Swelling (DMF, 30 min) S2 2. Fmoc Deprotection (20% Piperidine) S1->S2 S3 3. Coupling 5-Br-Phe (HBTU/DIPEA) S2->S3 S4 4. Cleavage & Global Deprotection (TFA) S3->S4 S5 5. HPLC Purification & MS Validation S4->S5

Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating 5-Br-Phe into peptide chains.

IRMPD Spectroscopy for Electronic Characterization

To empirically validate the π-acidity and anion-π interactions of the 5-bromo substitution without the confounding variables of solvent shielding, 3 is utilized[3].

Methodology:

  • Gas-Phase Ion Generation: Electrospray ionization (ESI) is used to generate gas-phase complexes of 5-Br-Phe bound to halide anions (e.g., Cl⁻).

  • Mass Selection: The specific [5-Br-Phe·Cl]⁻ complex is isolated in a quadrupole ion trap.

  • Laser Irradiation: The trapped ions are irradiated with a tunable free-electron laser. When the photon energy matches a vibrational mode of the complex, multiple photons are absorbed, leading to dissociation.

  • Data Synthesis: The resulting fragmentation yield is plotted against photon energy. Causality: By comparing the experimental IRMPD spectra with Density Functional Theory (DFT) calculated harmonic frequencies, researchers can definitively prove that the anion is localized over the electron-deficient face of the brominated ring, confirming the anion-π interaction.

References

  • The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity: A Comparative Guide - Benchchem. 4

  • Assessing the impact of anion–π effects on phenylalanine ion structures using IRMPD spectroscopy - RSC Publishing. 3

  • Electronic effects of fluorine and bromine on the aniline ring - Benchchem. 2

  • Rational design of the genetic code expansion toolkit for in vivo encoding of D-amino acids - PMC. 1

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-Bromo-2-chloro-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details the synthesis of the unnatural amino acid 5-Bromo-2-chloro-DL-ph...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of the unnatural amino acid 5-Bromo-2-chloro-DL-phenylalanine, a compound of significant interest in medicinal chemistry and drug development. The protocol herein leverages the robust and classic Erlenmeyer-Plöchl reaction, providing a reliable and scalable method for its preparation. This document provides not only a step-by-step experimental protocol but also delves into the mechanistic rationale behind the chosen synthetic strategy, offering insights into reaction optimization and troubleshooting. All procedures are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

Unnatural amino acids (UAAs) are pivotal building blocks in modern medicinal chemistry, offering a means to introduce novel chemical functionalities into peptides and small molecules.[1] This strategic incorporation can enhance pharmacological properties such as metabolic stability, receptor affinity, and bioavailability. 5-Bromo-2-chloro-DL-phenylalanine, with its unique halogenation pattern on the phenyl ring, presents a valuable scaffold for the development of new therapeutic agents. The bromine and chlorine substituents can modulate the electronic and steric properties of the molecule and serve as handles for further chemical modification through cross-coupling reactions.

The synthetic route detailed below follows the Erlenmeyer-Plöchl synthesis, a time-tested method for the preparation of α-amino acids.[2][3] This pathway was selected for its reliability, use of readily available starting materials, and straightforward execution. The synthesis commences with the preparation of the key intermediate, 5-bromo-2-chlorobenzaldehyde, followed by its condensation with N-acetylglycine to form an azlactone. Subsequent reduction and hydrolysis of the azlactone ring yield the target amino acid.

Synthetic Strategy: The Erlenmeyer-Plöchl Approach

The chosen synthetic pathway is a three-stage process, as illustrated in the workflow diagram below. This strategy is predicated on the well-established reactivity of aldehydes in the Erlenmeyer-Plöchl reaction, which allows for the efficient construction of the α-amino acid backbone.

Synthesis_Workflow Start Starting Material: 2-Chlorobenzoic Acid Step1 Step 1: Synthesis of 5-Bromo-2-chlorobenzaldehyde Start->Step1 Bromination & Reduction Step2 Step 2: Azlactone Formation (Erlenmeyer-Plöchl Condensation) Step1->Step2 Condensation with N-acetylglycine Step3 Step 3: Reduction and Hydrolysis of the Azlactone Step2->Step3 Reductive Cleavage & Hydrolysis Product Final Product: 5-Bromo-2-chloro-DL-phenylalanine Step3->Product caption Figure 1: Overall synthetic workflow for 5-Bromo-2-chloro-DL-phenylalanine.

Caption: Figure 1: Overall synthetic workflow for 5-Bromo-2-chloro-DL-phenylalanine.

Experimental Protocols

Part 1: Synthesis of 5-Bromo-2-chlorobenzaldehyde

The synthesis of the aldehyde precursor is a critical first step. A reliable method involves the bromination of 2-chlorobenzoic acid followed by reduction to the corresponding alcohol and subsequent oxidation.[4][5]

Materials:

  • 2-Chlorobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Toluene

  • Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • Dilute Hydrochloric Acid

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

  • Sodium hypochlorite (NaClO) solution

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Protocol:

  • Bromination: To a solution of 2-chlorobenzoic acid in concentrated sulfuric acid, add N-bromosuccinimide (NBS) portion-wise at 0-5 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC). Pour the reaction mixture into ice water to precipitate the 5-bromo-2-chlorobenzoic acid. Filter the solid, wash with cold water, and recrystallize from toluene.[4]

  • Reduction: Dissolve the 5-bromo-2-chlorobenzoic acid in anhydrous THF. Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise. Slowly add sulfuric acid while maintaining the temperature below 20 °C. After the addition is complete, warm the mixture to 50-60 °C and stir for 2-3 hours.[4] Cool the reaction and quench by the slow addition of dilute hydrochloric acid. Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 5-bromo-2-chlorobenzyl alcohol.

  • Oxidation: Dissolve the 5-bromo-2-chlorobenzyl alcohol in dichloromethane (DCM). Add a catalytic amount of TEMPO. Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (NaClO) dropwise, maintaining the temperature below 5 °C. Stir vigorously until the starting material is consumed (monitored by TLC). Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-chlorobenzaldehyde.[5]

Part 2: Azlactone Formation (Erlenmeyer-Plöchl Condensation)

This step involves the condensation of the synthesized aldehyde with N-acetylglycine in the presence of a dehydrating agent and a base to form the corresponding azlactone.[6][7]

Materials:

  • 5-Bromo-2-chlorobenzaldehyde

  • N-Acetylglycine

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Toluene

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-2-chlorobenzaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and anhydrous sodium acetate (1.2 eq).

  • Add acetic anhydride (3.0 eq) to the mixture.

  • Heat the reaction mixture to 100-110 °C with stirring for 2-3 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add ethanol to the mixture to quench the excess acetic anhydride, which will precipitate the azlactone product.

  • Filter the solid product, wash with cold ethanol and then water to remove any unreacted starting materials and sodium acetate.

  • Dry the resulting 4-(5-bromo-2-chlorobenzylidene)-2-methyloxazol-5(4H)-one under vacuum.

Part 3: Reduction and Hydrolysis of the Azlactone

The final step involves the reductive opening of the azlactone ring followed by hydrolysis of the N-acetyl group to yield the desired DL-amino acid.[8][9]

Materials:

  • 4-(5-bromo-2-chlorobenzylidene)-2-methyloxazol-5(4H)-one

  • Red Phosphorus

  • Hydriodic Acid (57%)

  • Glacial Acetic Acid

  • Sodium Hydroxide solution (10%)

  • Hydrochloric Acid (concentrated)

  • Diethyl Ether

  • Ammonia solution (15%)

Protocol:

  • In a three-necked round-bottom flask fitted with a reflux condenser and a mechanical stirrer, place the azlactone (1.0 eq) and red phosphorus (2.5 eq).

  • Add glacial acetic acid to the flask.

  • With vigorous stirring, add hydriodic acid (57%) dropwise.

  • Reflux the mixture for 4-5 hours.

  • Cool the reaction mixture and filter to remove the excess red phosphorus. Wash the phosphorus with a small amount of glacial acetic acid.

  • Evaporate the filtrate to dryness under reduced pressure.

  • To the residue, add water and evaporate to dryness again to remove any remaining hydriodic acid.

  • Dissolve the residue in water and extract with diethyl ether to remove non-polar impurities.

  • Adjust the pH of the aqueous solution to approximately 6 with a 15% ammonia solution to precipitate the amino acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid product, wash with cold water and then a small amount of cold ethanol.

  • Dry the final product, 5-Bromo-2-chloro-DL-phenylalanine, under vacuum.

Quantitative Data Summary

The following table provides representative quantitative data for the synthesis of 5-Bromo-2-chloro-DL-phenylalanine, starting from 10 mmol of 2-chlorobenzoic acid.

StepReactantReagent/CatalystSolventTemperature (°C)Time (h)ProductYield (%)
1a2-Chlorobenzoic AcidNBS, H₂SO₄-0 - RT4-65-Bromo-2-chlorobenzoic acid~85
1b5-Bromo-2-chlorobenzoic acidNaBH₄, H₂SO₄THF0 - 603-45-Bromo-2-chlorobenzyl alcohol~90
1c5-Bromo-2-chlorobenzyl alcoholTEMPO, NaClODCM0 - 51-25-Bromo-2-chlorobenzaldehyde~90
25-Bromo-2-chlorobenzaldehydeN-Acetylglycine, Ac₂O, NaOAc-100-1102-3Azlactone~75
3AzlactoneRed P, HIAcetic AcidReflux4-55-Bromo-2-chloro-DL-phenylalanine ~70

Purification and Characterization

The final product can be further purified by recrystallization from an appropriate solvent system, such as aqueous ethanol. Characterization of the synthesized 5-Bromo-2-chloro-DL-phenylalanine should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[10]

For researchers interested in separating the enantiomers, chiral HPLC or enzymatic resolution methods can be employed.[11]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids and hydriodic acid are highly corrosive and should be handled with extreme care.

  • Acetic anhydride is a lachrymator and corrosive.

  • Red phosphorus is flammable.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5-Bromo-2-chloro-DL-phenylalanine via the Erlenmeyer-Plöchl reaction. By following the outlined procedures, researchers can efficiently prepare this valuable unnatural amino acid for use in various research and development applications. The provided rationale and references offer a solid foundation for understanding and potentially optimizing the described synthetic route.

References

  • ACS Publications. (2015, January 27). Inteins as Traceless Purification Tags for Unnatural Amino Acid Proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inteins as Traceless Purification Tags for Unnatural Amino Acid Proteins. Retrieved from [Link]

  • Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]

  • Wikidoc. (2012, August 9). Erlenmeyer-Plöchl azlactone and amino acid synthesis. Retrieved from [Link]

  • Springer. (1984). Hydrolytic properties of phenylalanyl- and N-acetylphenylalanyl adenylate anhydrides. Retrieved from [Link]

  • IGNOU. (n.d.). Amino Acids-I, Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER.
  • ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid?. Retrieved from [Link]

  • Profacgen. (n.d.). Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022, March 1). A Heterogeneous approach to synthesis of azlactones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Azlactone of α-Benzoylaminocinnamic Acid. Retrieved from [Link]

  • Shivaji College. (n.d.). Preparation of Amino acids: The Azhactone Synthesis. Retrieved from [Link]

  • PubMed. (1953). Hydrolysis of N-acyl Derivatives of Alanine and Phenylalanine by Acylase I and Carboxypeptidase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. Retrieved from [Link]

  • Frontiers. (n.d.). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]

  • Patsnap. (2020, November 13). Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Google Patents. (n.d.). Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • ACS Omega. (2024, August 28). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). Azlactones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Retrieved from [Link]

  • ACS Publications. (2014, April 18). Green Chemistry Decision-Making in an Upper-Level Undergraduate Organic Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple and efficient method for the synthesis of Erlenmeyer azlactones. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Erlenmeyer-Plochl Azloactone Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-hetero-substituted phenylalanine derivatives.

Sources

Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing 5-Bromo-2-chloro-DL-phenylalanine

Abstract The incorporation of non-canonical amino acids (ncAAs) into peptides is a transformative strategy in drug discovery and materials science, enabling the fine-tuning of molecular properties to enhance therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptides is a transformative strategy in drug discovery and materials science, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy and create novel functionalities.[1] Halogenated phenylalanine derivatives, in particular, are of significant interest as they can modulate hydrophobicity, steric profile, and electronic character, which are critical for optimizing ligand-receptor interactions and improving peptide potency and cell permeability.[2][3] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of the unique di-halogenated amino acid, 5-Bromo-2-chloro-DL-phenylalanine, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We address the specific challenges presented by this analog, including its steric hindrance and racemic nature, and offer field-proven strategies for successful synthesis, cleavage, and purification.

Introduction: The Significance of Halogenated Phenylalanine Analogs

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, remains the cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acid chains on an insoluble resin support.[4][5] The flexibility of SPPS permits the integration of ncAAs, which can confer advantageous properties such as increased proteolytic stability, enhanced receptor binding affinity, and unique conformational constraints.[6]

Halogen atoms, when introduced onto the phenyl ring of phenylalanine, can significantly impact intermolecular interactions. The bromine and chlorine atoms of 5-Bromo-2-chloro-phenylalanine alter the electronic distribution of the aromatic ring and increase its hydrophobicity and van der Waals volume.[3][7] These modifications can lead to stronger binding interactions within protein targets and can be leveraged as versatile chemical handles for further functionalization.[2] This application note serves as a detailed guide for researchers aiming to harness the properties of this unique building block in their peptide design and synthesis endeavors.

Core Considerations for SPPS using 5-Bromo-2-chloro-DL-phenylalanine

The successful incorporation of 5-Bromo-2-chloro-DL-phenylalanine requires careful consideration of several factors that deviate from standard SPPS protocols for proteinogenic amino acids.

The Challenge of a Racemic DL-Mixture

A critical aspect of the specified starting material is its racemic (DL) nature. Standard SPPS protocols exclusively use enantiomerically pure L-amino acids to produce a single, stereochemically defined peptide product. The use of a DL-mixture will result in the synthesis of a complex mixture of diastereomers at each coupling step where this residue is incorporated.

  • Consequence: For a peptide containing a single 5-Bromo-2-chloro-DL-phenylalanine residue, two diastereomeric peptides will be produced. If 'n' residues of the racemic mixture are incorporated, up to 2^n diastereomers can be formed.

  • Purification: Separating these diastereomers via standard reverse-phase HPLC can be extremely challenging, if not impossible, due to their very similar physicochemical properties.

  • Recommendation: It is strongly recommended to source the enantiomerically pure L- or D-form of the amino acid (e.g., N-Fmoc-5-bromo-2-chloro-L-phenylalanine or N-Fmoc-2-bromo-5-chloro-D-phenylalanine) to ensure the synthesis of a single, well-defined final product.[2][8] The protocols outlined in this guide will assume the use of an enantiopure (L-form) starting material for clarity and best practice.

Steric Hindrance and Coupling Strategy

The presence of two halogen atoms on the phenyl ring, particularly the chlorine atom at the ortho position, introduces significant steric bulk.[2] This steric hindrance can impede the coupling reaction, leading to lower yields and an increased risk of deletion sequences (where the amino acid fails to couple).[1][9]

To overcome this challenge, the selection of an appropriate coupling strategy is paramount.

  • Inefficient Reagents: Traditional carbodiimide activators like DCC or DIC alone are often inefficient for coupling sterically hindered amino acids.[10]

  • Recommended Reagents: More potent coupling reagents are required to achieve high coupling efficiency. Aminium/uronium or phosphonium salt-based reagents are highly recommended.

Coupling ReagentClassKey Advantages
HATU Aminium SaltHighly efficient, especially for hindered couplings. Forms a highly reactive OAt-ester.
HCTU Aminium SaltA more cost-effective alternative to HATU, forming a reactive O-6-ClBt ester.[11]
COMU Aminium SaltHigh coupling efficiency comparable to HATU, with improved safety (non-explosive byproducts) and solubility.[12]
PyBOP Phosphonium SaltGenerates OBt esters; a robust and widely used reagent for difficult couplings.
  • Protocol Adjustments: To ensure complete reaction, protocol modifications such as extended coupling times (e.g., 2-4 hours) or performing a "double coupling" (repeating the coupling step with fresh reagents) are often necessary.[1] Microwave-assisted SPPS can also significantly enhance the speed and efficiency of coupling hindered residues.[13]

Stability and Protecting Group Strategy

The standard Fmoc/tBu orthogonal protection strategy is fully compatible with 5-Bromo-2-chloro-phenylalanine.[5][14] The Fmoc group is used for temporary Nα-protection and is removed with a base (typically piperidine), while acid-labile groups (like tBu) are used for side-chain protection.[15] The bromo- and chloro-substituents on the aromatic ring are stable to the basic conditions of Fmoc deprotection and the strongly acidic conditions of final cleavage.[16]

Experimental Workflows and Protocols

The following protocols are based on the Fmoc/tBu strategy for manual SPPS on a 0.1 mmol scale. Adjustments may be required for automated synthesizers.

SPPS Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeat for each AA) cluster_final Final Steps Resin Start: Resin (e.g., Rink Amide) Swell Swell Resin (DMF) Resin->Swell Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Synthesis Wash1 Wash (DMF, DCM) Deprotection->Wash1 Next cycle Coupling 2. Coupling Fmoc-Xaa-OH, Activator, Base in DMF Wash1->Coupling Next cycle Wash2 Wash (DMF, DCM) Coupling->Wash2 Next cycle Wash2->Deprotection Next cycle Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 1: Manual SPPS Coupling of Fmoc-5-Bromo-2-chloro-L-phenylalanine

This protocol details a single coupling cycle following the deprotection of the N-terminal Fmoc group of the growing peptide chain attached to the resin.

  • Resin Preparation: The peptide-resin, after the previous Fmoc deprotection and washing steps, should be swelled in N,N-Dimethylformamide (DMF) in a peptide synthesis vessel.

  • Activation Solution Preparation: In a separate vial, pre-activate the amino acid. For a 0.1 mmol synthesis scale, use the following:

    • Fmoc-5-Bromo-2-chloro-L-phenylalanine: 3 equivalents (0.3 mmol)

    • Coupling Reagent (e.g., HATU): 2.9 equivalents (0.29 mmol)

    • Base (e.g., DIPEA): 6 equivalents (0.6 mmol)

    • Solvent: Dissolve components in ~2 mL of DMF.

    • Rationale: Using a slight excess of the amino acid and a robust activating agent like HATU ensures the reaction is driven to completion, overcoming steric hindrance. DIPEA (N,N-Diisopropylethylamine) acts as a non-nucleophilic base to facilitate the activation.[1]

  • Coupling Reaction:

    • Drain the DMF from the peptide-resin.

    • Immediately add the freshly prepared activation solution to the resin.

    • Agitate the mixture at room temperature for 2 hours. For particularly difficult sequences, extend this time to 4 hours or perform a double coupling.

  • Monitoring the Coupling (Optional but Recommended):

    • Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser (ninhydrin) test.[17]

    • A negative Kaiser test (beads remain colorless or yellow) indicates a complete coupling reaction (no free primary amines). A positive test (blue/purple beads) indicates incomplete coupling, and the coupling step should be repeated ("double coupling").

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

      • DMF (3 times)

      • Dichloromethane (DCM) (3 times)

      • DMF (3 times)

  • Proceed to the next cycle: The peptide-resin is now ready for the Fmoc deprotection of the newly added residue.

Protocol 2: Cleavage and Global Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed.[18]

Diagram of Cleavage Process

Cleavage_Process PeptideResin Fully Assembled Peptide-Resin WashDry Final Wash (DCM) & Dry Under Vacuum PeptideResin->WashDry TFA_Cocktail Add Cleavage Cocktail (e.g., Reagent K) WashDry->TFA_Cocktail Reaction React 2-3 hours at Room Temp TFA_Cocktail->Reaction Filter Filter to separate resin beads Reaction->Filter Filtrate Collect Filtrate (Crude Peptide in TFA) Filter->Filtrate contains peptide Precipitate Precipitate Peptide in Cold Diethyl Ether Filtrate->Precipitate Isolate Centrifuge, Wash Pellet, & Dry Precipitate->Isolate CrudePeptide Crude Peptide Product Isolate->CrudePeptide

Sources

Method

Application Note: Optimized Boc-Protection Strategy for 5-Bromo-2-chloro-DL-phenylalanine

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Strategic Context & Mechanistic Rationale The incorporation of halogenated unnatural amino ac...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Strategic Context & Mechanistic Rationale

The incorporation of halogenated unnatural amino acids, such as 5-Bromo-2-chloro-DL-phenylalanine, is a cornerstone strategy in modern drug discovery. The halogens significantly enhance the lipophilicity of the resulting peptides and serve as critical electrophilic handles for downstream cross-coupling reactions (e.g., Suzuki-Miyaura) in the development of novel therapeutics (1)[1]. However, to utilize this amino acid in solid-phase or solution-phase peptide synthesis, robust


-protection is mandatory.

The tert-butyloxycarbonyl (Boc) group provides excellent, acid-labile protection that remains highly stable under neutral and basic conditions ()[]. Standard Boc-protection utilizes Schotten-Baumann conditions—a biphasic mixture of aqueous base and an organic solvent (3)[3].

Substrate Specificity & Causality: 5-Bromo-2-chloro-DL-phenylalanine presents unique solubility challenges. The highly deactivated, lipophilic di-halogenated aromatic ring renders the zwitterionic starting material exceptionally insoluble in purely aqueous media. To resolve this, we employ a 1:1 mixture of 1,4-dioxane and water. The addition of sodium carbonate (


) deprotonates both the carboxylic acid and the ammonium ion, revealing the nucleophilic free amine. This amine subsequently attacks the electrophilic carbonyl of di-tert-butyl dicarbonate (

), leading to the elimination of tert-butanol and the evolution of carbon dioxide gas (4)[4].

Quantitative Reaction Parameters

To ensure reproducibility, all stoichiometric parameters and reagent functions have been calculated for a standard 10.0 mmol scale reaction.

Table 1: Reaction Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction & Causality
5-Bromo-2-chloro-DL-phenylalanine 278.531.0 eq2.78 gSubstrate: Zwitterionic starting material.
Sodium Carbonate (

)
105.992.5 eq2.65 gBase: Deprotonates the amine and buffers the reaction to prevent

hydrolysis.
Di-tert-butyl dicarbonate (

)
218.251.2 eq2.62 gElectrophile: Provides the Boc protecting group.
1,4-Dioxane / Water (1:1 v/v) N/ASolvent50 mLBiphasic Medium: Solubilizes both the polar sodium salt and the non-polar

.
Potassium Bisulfate (

, 1M)
136.17As needed~25 mLAcidifying Agent: Mildly protonates the carboxylate without cleaving the newly formed Boc group.

Process Workflow

The following diagram maps the logical progression of the biphasic protection strategy, emphasizing the phase transitions and chemical transformations.

BocProtection A 5-Bromo-2-chloro-DL-phenylalanine (Zwitterion) B Alkaline Solubilization (Na2CO3 / H2O / Dioxane) A->B Deprotonation (pH > 9) C Electrophilic Addition (Boc2O at 0 °C) B->C Free amine generated D Decarboxylative Collapse (Release of CO2 & t-BuOH) C->D Nucleophilic attack E Aqueous Washing (Hexane wash to remove Boc2O) D->E Phase separation F Controlled Acidification (KHSO4 to pH 2-3) E->F Protonate carboxylate G Product Extraction (EtOAc Phase) F->G Partition to organic H N-Boc-5-Bromo-2-chloro-DL-phenylalanine (Purified Product) G->H Crystallization/Drying

Workflow for the Boc protection of halogenated phenylalanine derivatives.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific validation criteria are met.

Step 1: Alkaline Solubilization
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-chloro-DL-phenylalanine (2.78 g, 10.0 mmol).

  • Suspend the solid in 25 mL of distilled water and 25 mL of 1,4-dioxane.

  • Add

    
     (2.65 g, 25.0 mmol) in portions.
    
  • Causality: The base converts the insoluble zwitterion into the highly soluble sodium carboxylate salt while deprotonating the ammonium group to generate the active nucleophile.

  • Validation Check: The suspension must transition to a clear or slightly hazy homogeneous solution. If opaque, add up to 10% additional solvent volume (1:1 ratio) until clarity is achieved.

Step 2: Electrophilic Acylation
  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Dissolve

    
     (2.62 g, 12.0 mmol) in 5 mL of 1,4-dioxane.
    
  • Add the

    
     solution dropwise over 15 minutes via an addition funnel.
    
  • Causality: Dropwise addition at 0 °C suppresses the background hydrolysis of

    
     by water and prevents runaway exothermic decomposition.
    
  • Validation Check: Observe mild effervescence (evolution of

    
     gas).
    
Step 3: Reaction Maturation
  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Stir vigorously for 12–16 hours.

  • Validation Check (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: DCM/MeOH 9:1 with 1% Acetic Acid). The starting material (Rf ~0.1) stains purple with Ninhydrin. The product (Rf ~0.5) is Ninhydrin-negative but strongly UV-active at 254 nm. Proceed only when the starting material spot is completely absent.

Step 4: Orthogonal Phase Washing
  • Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 35 °C) to remove the bulk of the 1,4-dioxane.

  • Dilute the remaining aqueous phase with 20 mL of distilled water.

  • Wash the aqueous layer with Hexanes (2 x 20 mL) in a separatory funnel. Discard the organic (hexane) layers.

  • Causality: Hexane selectively extracts unreacted

    
     and the tert-butanol byproduct, preventing them from contaminating the final product.
    
Step 5: Controlled Acidification
  • Transfer the aqueous layer to an Erlenmeyer flask and cool to 0 °C.

  • Carefully add a 1M

    
     solution dropwise while stirring continuously, until the pH reaches 2.0–2.5.
    
  • Causality:

    
     provides a buffered acidic environment. This effectively protonates the carboxylate to render the product organic-soluble without causing the premature acidolytic cleavage of the Boc group, which frequently occurs if strong acids like HCl are used indiscriminately (5)[5].
    
  • Validation Check: A dense white precipitate (the free carboxylic acid) will form immediately upon reaching the target pH.

Step 6: Extraction and Isolation
  • Extract the turbid, acidified aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Combine the organic layers and wash with 30 mL of saturated aqueous NaCl (brine).

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo to yield the product as a white to off-white crystalline solid.
    

Analytical Validation & Quality Control

To confirm the success of the protocol, cross-reference your analytical data against the expected parameters below.

Table 2: Analytical Validation Parameters

Analytical MethodTarget ObservationMechanistic Rationale
TLC (UV 254 nm) Strong absorption at Rf ~0.5 (DCM/MeOH 9:1)The di-halogenated aromatic ring ensures a high UV cross-section.
TLC (Ninhydrin) No purple stain for product; SM stains stronglyThe

-amine is successfully masked by the carbamate linkage.
pH Monitoring Drop from >9 to ~2.5 during workupEnsures complete protonation of the carboxylic acid for EtOAc extraction.

H NMR (

)
Prominent singlet at ~1.40 ppm (9H)Confirms the structural integration of the tert-butyl group from the Boc moiety.

References

  • Organic Chemistry Portal - Boc-Protected Amino Groups.[Link]

  • Wikipedia - tert-Butyloxycarbonyl protecting group.[Link]

  • Organic Syntheses - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl].[Link]

  • MDPI - New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.[Link]

  • ACS Publications - Solventless Synthesis of N-Protected Amino Acids in a Ball Mill.[Link]

Sources

Application

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chloro-DL-phenylalanine

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Late-Stage Functionalization, Chemoselectivity, and Sequential Cross-Coupling Executive Summary 5-Bromo-2-chloro-DL-phenylal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Late-Stage Functionalization, Chemoselectivity, and Sequential Cross-Coupling

Executive Summary

5-Bromo-2-chloro-DL-phenylalanine is a highly valuable, di-halogenated unnatural amino acid that serves as a versatile scaffold for synthesizing complex peptidomimetics and small-molecule therapeutics. The presence of both a bromide and a chloride on the aromatic ring allows for orthogonal, sequential palladium-catalyzed cross-coupling. This technical guide details the mechanistic rationale, substrate preparation, and self-validating protocols required to achieve high chemoselectivity—specifically functionalizing the C-Br bond while preserving the C-Cl bond for subsequent late-stage derivatization.

Mechanistic Rationale: The Chemical Basis of Chemoselectivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the choice of aryl halide dictates the reaction's kinetics and the necessary catalyst system. The development of these carbon-carbon bond-forming reactions has profoundly impacted synthetic organic chemistry, enabling the precise assembly of complex biologically active compounds (1[1]).

The Causality of Selectivity: The oxidative addition of the Pd(0) catalyst to the carbon-halogen (C-X) bond is typically the rate-limiting step of the catalytic cycle. The carbon-bromine (C-Br) bond possesses a lower Bond Dissociation Energy (BDE) and higher polarizability compared to the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to cleave the C-Br bond, allowing the Pd(0) active species to insert preferentially at the 5-position under mild conditions, leaving the 2-chloro position completely intact (2[2]).

CatalyticCycle Substrate Protected Amino Acid (C-Br & C-Cl) OxAdd Oxidative Addition Selective for C-Br Substrate->OxAdd Pd0 Active Pd(0) Catalyst Pd0->OxAdd Rate-Determining Step TransMet Transmetalation Ar-B(OH)2 + Base OxAdd->TransMet Halide Exchange RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Mono-Coupled Product (C-Cl Intact) RedElim->Product

Chemoselective Pd-catalyzed cycle favoring C-Br over C-Cl oxidative addition.

Substrate Pre-Activation: The Necessity of Protecting Groups

Causality behind the experimental choice: Palladium is highly susceptible to poisoning by free amines and carboxylic acids. The α-amino and carboxylic acid groups of unprotected 5-Bromo-2-chloro-DL-phenylalanine can form stable bidentate (N,O) chelates with palladium, effectively sequestering the metal and prematurely halting the catalytic cycle.

Protocol Standard: Prior to any cross-coupling, the amino acid must undergo global protection. A standard, highly effective approach involves N-tert-butoxycarbonyl (N-Boc) protection of the amine and methyl esterification of the carboxylic acid, rendering the backbone inert to the Pd catalyst.

Quantitative Performance: Ligand Selection & Chemoselectivity

To successfully exploit the natural BDE difference between Br and Cl, the choice of the phosphine ligand is critical. The table below summarizes the effect of ligand choice on the chemoselective Suzuki-Miyaura coupling of the protected 5-Bromo-2-chloro-DL-phenylalanine with phenylboronic acid (1.1 equivalents).

Catalyst SystemLigand TypeTemp (°C)Conversion (%)Selectivity (Mono-Br : Di-coupled)
Pd(PPh3)4 Monodentate Phosphine80>95%>99:1 (Excellent)
Pd(dppf)Cl2 Bidentate Phosphine80>98%>99:1 (Excellent)
Pd(OAc)2 / PCy3 Electron-rich Phosphine90>90%70:30 (Moderate)
Pd2(dba)3 / XPhos Dialkylbiaryl Phosphine100>99%40:60 (Poor - over-activates C-Cl)

Data Interpretation: Standard phosphine ligands (PPh3, dppf) perfectly exploit the natural BDE difference, yielding exclusively the 5-aryl-2-chloro derivative. Conversely, employing highly active, sterically demanding Buchwald-type ligands (like XPhos) prematurely activates the C-Cl bond, leading to unwanted di-arylation (3[3]).

Experimental Protocols & Workflows

Workflow A Unprotected 5-Br-2-Cl-Phe B Global Protection (N-Boc, O-Me) A->B C 1st Coupling (C-Br) Standard Pd/Ligand B->C D 2nd Coupling (C-Cl) Buchwald Ligands C->D E Deprotection (TFA, LiOH) D->E

Sequential functionalization workflow for 5-Bromo-2-chloro-DL-phenylalanine.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at the 5-Position (C-Br)

Objective: Couple an arylboronic acid exclusively at the 5-position while leaving the 2-chloro group intact.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-bromo-2-chloro-DL-phenylalanine methyl ester (1.0 mmol), the desired arylboronic acid (1.05 mmol), and anhydrous K2CO3 (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%). Crucial Step: Perform this inside a glovebox or under a strict argon stream to prevent catalyst oxidation.

  • Solvent Introduction: Inject degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The biphasic nature aids in dissolving both the organic substrates and the inorganic base.

  • Reaction: Seal the flask and heat to 80 °C with vigorous stirring for 4-6 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Sequential Coupling at the 2-Position (C-Cl)

Objective: Once the 5-position is functionalized, the highly recalcitrant 2-chloro position can be engaged using more aggressive conditions and specialized ligand systems (, 4[4]).

  • Preparation: Charge a vial with the mono-coupled product from Protocol A (1.0 mmol), a nucleophile (e.g., a secondary amine for Buchwald-Hartwig amination, 1.2 mmol), and NaOtBu (1.5 mmol).

  • Catalyst System: Add Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%). The bulky, electron-rich XPhos ligand dramatically accelerates the difficult oxidative addition into the C-Cl bond.

  • Reaction: Add degassed toluene (10 mL). Heat at 110 °C for 12 hours.

Self-Validating Analytical Systems (Trustworthiness)

A robust experimental protocol must be self-validating. For halogenated compounds, Mass Spectrometry (LC-MS / GC-MS) serves as an infallible internal diagnostic tool due to the distinct isotopic signatures of halogens:

  • Starting Material Validation: The presence of both Br (~1:1 ratio of 79Br/81Br) and Cl (~3:1 ratio of 35Cl/37Cl) creates a highly specific M, M+2, M+4 isotopic cluster in an approximate 3:4:1 ratio.

  • Protocol A Validation (Mono-coupling): Successful substitution of the bromide results in the complete disappearance of the 3:4:1 cluster. The LC-MS will now show an M, M+2 cluster in a strict 3:1 ratio, confirming the chloride is perfectly intact.

  • Protocol B Validation (Di-coupling): Successful substitution of the final chloride results in the total loss of halogen isotopic patterns, leaving only the standard M peak (with minor M+1 from 13C).

By tracking these isotopic shifts, scientists can definitively validate the chemoselectivity of the reaction in real-time without requiring full NMR isolation.

References

  • BenchChem. "Suzuki Coupling: A Comparative Guide to the Reactivity of Bromo- vs. Chloroarenes."2

  • NobelPrize.org. "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS." 1

  • Sigma-Aldrich. "Palladium-catalyzed Cross-coupling Reactions."

  • ACS Publications. "Highly Active Palladium Catalysts for Suzuki Coupling Reactions." 3

  • PMC. "Palladium-Catalyzed Cross-Couplings by C–O Bond Activation." 4

Sources

Method

Application Note: Biocatalytic Protocol for the Enzymatic Resolution of 5-Bromo-2-chloro-DL-phenylalanine

Introduction & Mechanistic Rationale Unnatural halogenated amino acids, particularly di-halogenated derivatives such as 5-Bromo-2-chloro-phenylalanine (CAS: 1270324-45-2), are indispensable building blocks in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Unnatural halogenated amino acids, particularly di-halogenated derivatives such as 5-Bromo-2-chloro-phenylalanine (CAS: 1270324-45-2), are indispensable building blocks in modern drug discovery and peptidomimetic design[1]. The strategic placement of bromine and chlorine atoms on the phenyl ring allows researchers to fine-tune electronic characteristics, enhance proteolytic stability, and exploit specific halogen-bonding interactions with therapeutic targets[][3].

Because chemical synthesis typically yields a racemic (DL) mixture, obtaining enantiopure L- and D- configurations is a critical bottleneck. While classical diastereomeric salt crystallization is possible[3], enzymatic kinetic resolution offers a superior, green-chemistry alternative that guarantees exceptionally high enantiomeric excess (ee > 99%).

  • Stereospecificity: Aminoacylase I is a zinc-dependent metalloenzyme. The catalytic Zn²⁺ ion coordinates the amide carbonyl of N-acetylated amino acids, polarizing it for nucleophilic attack by a water molecule[5].

  • Steric Exclusion: The enzyme's hydrophobic pocket easily accommodates the bulky 5-bromo-2-chloro-phenyl side chain. However, strict spatial constraints prevent the N-acetyl-D-amino acid from aligning its amide bond with the catalytic zinc center. Consequently, only the L-enantiomer is hydrolyzed[4][6].

Workflow Visualization

The following diagram illustrates the self-validating workflow, progressing from chemical derivatization to biocatalytic cleavage and differential separation.

G Racemic 5-Bromo-2-chloro-DL-phenylalanine (Racemic Mixture) Acetylation N-Acetylation (Acetic Anhydride, NaOH, pH > 8) Racemic->Acetylation NAcetyl N-Acetyl-5-Bromo-2-chloro-DL-phenylalanine Acetylation->NAcetyl Enzyme Enzymatic Resolution Aminoacylase I (pH 7.8, 37°C) NAcetyl->Enzyme Mixture L-Amino Acid + N-Acetyl-D-Amino Acid (Aqueous Buffer) Enzyme->Mixture Stereoselective Hydrolysis Separation Acidification (pH 2.0) & Extraction (Ethyl Acetate / Aqueous) Mixture->Separation LAmino L-5-Bromo-2-chloro-phenylalanine (Aqueous Phase -> Adjust to pH 5.5) Separation->LAmino Aqueous Layer DAcetyl N-Acetyl-D-5-Bromo-2-chloro-phenylalanine (Organic Phase -> Evaporate) Separation->DAcetyl Organic Layer Hydrolysis Chemical Hydrolysis (6 M HCl, Reflux 4h) DAcetyl->Hydrolysis DAmino D-5-Bromo-2-chloro-phenylalanine (Pure D-Enantiomer) Hydrolysis->DAmino

Workflow for the enzymatic resolution of 5-Bromo-2-chloro-DL-phenylalanine using Aminoacylase I.

Optimized Reaction Parameters

To ensure reproducibility and maximize the thermodynamic activity of A. melleus Aminoacylase I, the following parameters have been optimized for di-halogenated substrates.

ParameterOptimized ValueMechanistic Rationale
Substrate Concentration 100 - 150 mMBalances volumetric productivity with the limited aqueous solubility of the highly hydrophobic di-halogenated phenyl ring.
Enzyme Loading 15 - 20 U/mg substrateEnsures the reaction reaches the theoretical maximum of 50% conversion within a standard 24–48 hour operational window.
Temperature 37 °CProvides optimal kinetic energy for A. melleus Aminoacylase I without risking thermal denaturation of the protein structure.
Buffer & pH 0.1 M Phosphate, pH 7.8Maintains the ionization state of critical active site residues (e.g., Histidine, Glutamate) required for Zn²⁺ coordination.
Co-factor Addition 0.5 mM Co²⁺ (Optional)Metalloenzymes can lose native metal ions during purification. Trace Cobalt(II) or Zinc(II) can act as an activity booster[5].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the distinct physicochemical properties of the products at specific pH levels drive the separation logic.

Phase 1: Substrate Derivatization (N-Acetylation)

Causality: Aminoacylase I requires an N-acyl group to function. Acetylation transforms the racemic amino acid into a viable substrate.

  • Suspend 10.0 g of 5-Bromo-2-chloro-DL-phenylalanine in 50 mL of 1 M NaOH.

  • Place the reaction vessel in an ice bath to control the exothermic reaction.

  • Add 1.5 equivalents of acetic anhydride dropwise over 30 minutes. Critical Step: Continuously monitor and maintain the pH above 8.0 by adding 2 M NaOH; if the pH drops, the amine will protonate and resist acetylation.

  • Once the reaction is complete (verified by TLC or LC-MS), carefully acidify the mixture to pH 2.0 using 6 M HCl.

  • Filter the resulting white precipitate (N-Acetyl-5-Bromo-2-chloro-DL-phenylalanine), wash with cold distilled water, and dry under a vacuum.

Phase 2: Biocatalytic Resolution

Causality: The enzyme will selectively cleave the acetyl group from the L-enantiomer, generating a mixture of free L-amino acid and protected D-amino acid, which have vastly different pKa and solubility profiles.

  • Dissolve 5.0 g of N-Acetyl-5-Bromo-2-chloro-DL-phenylalanine in 100 mL of 0.1 M Potassium Phosphate buffer.

  • Adjust the pH precisely to 7.8 using dilute LiOH. (Pro-tip: Lithium hydroxide is preferred over sodium hydroxide here, as lithium salts of bulky hydrophobic amino acids often exhibit superior aqueous solubility).

  • Add 100 mg of Aspergillus melleus Aminoacylase I (approx. 30,000 U/g).

  • Incubate the mixture at 37 °C with gentle orbital shaking (150 rpm).

  • Self-Validation Check: Monitor the reaction via chiral HPLC. The reaction must be terminated exactly when the conversion of the L-enantiomer reaches 50% (typically 24 to 48 hours) to prevent non-specific hydrolysis and ensure >99% ee.

Phase 3: Differential Separation & Deprotection

Causality: At pH 2.0, the unreacted N-acetyl-D-amino acid is fully protonated and highly lipophilic, driving it into the organic phase. The free L-amino acid forms a hydrophilic hydrochloride salt, keeping it in the aqueous phase.

  • Terminate the enzymatic reaction by acidifying the mixture to pH 2.0 with 6 M HCl.

  • Extract the mixture three times with equal volumes of Ethyl Acetate (EtOAc).

  • L-Enantiomer Recovery (Aqueous Phase):

    • Collect the aqueous layer.

    • Adjust the pH to approximately 5.5 (the isoelectric point of the free amino acid) using 2 M NaOH.

    • The pure L-5-Bromo-2-chloro-phenylalanine will precipitate. Filter, wash with cold water, and recrystallize from ethanol/water.

  • D-Enantiomer Recovery (Organic Phase):

    • Dry the combined EtOAc layers over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure to yield N-Acetyl-D-5-Bromo-2-chloro-phenylalanine.

    • To deprotect, reflux the residue in 6 M HCl for 4 hours.

    • Cool the solution and adjust the pH to 5.5 to precipitate the pure D-5-Bromo-2-chloro-phenylalanine. Filter and dry.

References

  • Application of aminoacylase I to the enantioselective resolution of α-amino acid esters and amides.ResearchGate.
  • Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I.Journal of the American Chemical Society.
  • Phenylalanine: Definition, Structure, Benefits and Uses.BOC Sciences.
  • N-Fmoc-5-bromo-2-chloro-L-phenylalanine.Benchchem.

Sources

Application

Application Note: 5-Bromo-2-chloro-DL-phenylalanine as a Next-Generation Scaffold in Drug Discovery

Executive Summary & Strategic Rationale In the landscape of modern drug discovery and peptide engineering, the strategic incorporation of non-canonical amino acids (ncAAs) is a primary driver for overcoming the pharmacok...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery and peptide engineering, the strategic incorporation of non-canonical amino acids (ncAAs) is a primary driver for overcoming the pharmacokinetic and structural limitations of native peptides. 5-Bromo-2-chloro-DL-phenylalanine (CAS: 1270324-45-2) represents a highly specialized, di-halogenated scaffold that offers unprecedented control over molecular design.

Unlike mono-halogenated derivatives, the specific 5-bromo-2-chloro substitution pattern provides a dual-advantage system:

  • Orthogonal Chemical Reactivity: The significant difference in bond dissociation energies between the C5–Br bond (~68 kcal/mol) and the C2–Cl bond (~81 kcal/mol) enables highly regioselective late-stage functionalization via transition-metal catalysis [1].

  • Conformational Locking & Halogen Bonding: The ortho-chlorine atom introduces severe steric hindrance, restricting the rotation of the phenyl ring (χ1 and χ2 dihedral angles). Simultaneously, the halogens present electrophilic "σ-holes," enabling highly directional halogen bonding with backbone carbonyls to stabilize secondary structures such as β-hairpins [3].

This application note provides a comprehensive, mechanistically grounded guide to utilizing 5-Bromo-2-chloro-DL-phenylalanine in late-stage peptide functionalization, structural modulation, and bioorthogonal chemoproteomics.

Physicochemical Profiling & Data Summary

The introduction of multiple halogens to the phenylalanine scaffold fundamentally alters its size, hydrophobicity, and electronic character. These alterations are not merely structural; they dictate the molecule's behavior in biological systems, influencing membrane permeability (LogP) and target residence time [1].

Table 1: Comparative Physicochemical Properties of Phenylalanine Derivatives

CompoundMolecular Weight ( g/mol )Calculated LogPHalogen vdW Volume (ų)Primary Utility in Drug Discovery
L-Phenylalanine 165.19-1.40N/ANative biological scaffold
4-Fluoro-L-Phe 183.18-1.90~14.7Minimal steric perturbation; electronic modulation
4-Chloro-L-Phe 199.63-0.50~22.4Enhanced lipophilicity; enzymatic inhibition
5-Bromo-2-chloro-Phe 278.53+1.20Br: 26.5 / Cl: 22.4Orthogonal reactivity; conformational locking

Data synthesized from foundational physicochemical assessments of halogenated amino acids [1, 4].

Core Application I: Regioselective Late-Stage Functionalization

The primary synthetic utility of 5-Bromo-2-chloro-Phe lies in its capacity for orthogonal cross-coupling. By exploiting the differential reactivity of the halogens, researchers can perform iterative functionalizations on a single amino acid residue without requiring complex protecting group strategies [2].

Causality of the Reaction Design

Palladium(0) catalysts undergo oxidative addition into carbon-halogen bonds. Because the C–Br bond is significantly weaker and more polarizable than the C–Cl bond, mild Pd(0) conditions will exclusively activate the C5 position. The C2-chlorine remains intact, either to serve as a permanent structural feature (modulating local lipophilicity) or to be activated later under much harsher conditions (e.g., using specialized Buchwald-Hartwig ligands)[1, 2].

OrthogonalReactivity A 5-Br-2-Cl-Phe Peptide Scaffold B Pd(0) Catalyst (Mild Conditions) A->B Selective Oxidative Addition at C-Br C C5-Functionalized 2-Chloro-Phe Peptide B->C Cross-Coupling (C-Cl intact) D Pd(0) or Ru Catalyst (Harsh Conditions) C->D Secondary Activation E C2, C5-Bis-Functionalized Peptide D->E C-Cl Substitution

Logic flow of regioselective orthogonal cross-coupling on the di-halogenated scaffold.

Protocol 1: Solid-Phase Suzuki-Miyaura Cross-Coupling

Executing this reaction while the peptide is still attached to the solid-phase peptide synthesis (SPPS) resin leverages the pseudo-dilution effect, preventing intermolecular cross-linking and facilitating easy removal of the palladium catalyst.

Materials:

  • Peptide-resin containing N-Fmoc-5-Bromo-2-chloro-DL-Phe (0.1 mmol scale).

  • Aryl boronic acid (1.0 mmol, 10 eq).

  • Pd(PPh3)4 (0.02 mmol, 20 mol%).

  • K2CO3 (2.0 mmol, 20 eq).

  • Degassed DMF/H2O (9:1 v/v).

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in anhydrous DMF for 30 minutes in a fritted reaction vessel.

  • Solvent Degassing (Critical Causality): Sparge the DMF/H2O mixture with Argon for 15 minutes. Why? Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), quenching the catalytic cycle and promoting boronic acid homocoupling.

  • Reagent Addition: Add the aryl boronic acid and K2CO3 to the resin.

  • Catalyst Introduction: In a glovebox or under a strict Argon stream, add Pd(PPh3)4. Suspend in the degassed DMF/H2O mixture (3 mL).

  • Reaction: Agitate the vessel gently at 80°C for 12 hours under Argon.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), 0.5% sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), DMF (3x), and finally DCM (3x).

System Validation & Quality Control: To validate the orthogonality of the reaction, cleave a 2 mg micro-aliquot of the resin using a standard TFA/TIPS/H2O (95:2.5:2.5) cocktail for 2 hours. Analyze the supernatant via LC-MS.

  • Success Metric: The mass spectrum must show the expected +ΔMass of the boronic acid addition. Crucially, the isotopic distribution must display a distinct 3:1 ratio (M / M+2) characteristic of a single retained ^35Cl and ^37Cl isotope. If the C-Cl bond was inadvertently cleaved, this isotopic signature will be absent, indicating a failure in regioselectivity.

Core Application II: Modulating Peptide Conformation & Amyloidogenesis

Halogenation is a powerful tool to investigate and modulate the self-assembly of amyloidogenic peptides. The distinct electron density distribution of the 5-bromo-2-chloro substitution alters aromatic-aromatic (π-π) interactions and introduces halogen bonding capabilities, which can radically shift aggregation kinetics [4].

Causality of the Assay Design

To quantify the impact of the di-halogenated scaffold on peptide folding, we utilize the Thioflavin T (ThT) fluorescence assay. ThT acts as a molecular rotor. In an aqueous environment, the dye rotates freely, quenching its fluorescence. However, when ThT intercalates into the highly ordered cross-β sheet structures of amyloid fibrils, its rotational relaxation is sterically restricted, resulting in a massive quantum yield increase at 482 nm [4].

Protocol 2: ThT Assay for Aggregation Kinetics

This protocol evaluates how substituting a native Phenylalanine with 5-Bromo-2-chloro-Phe alters the lag phase and elongation rate of amyloid formation (e.g., in an NFGAIL model peptide).

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve the lyophilized 5-Br-2-Cl-Phe-containing peptide in hexafluoroisopropanol (HFIP) to 1 mM to monomerize the peptide and erase pre-existing aggregates.

  • Film Formation: Aliquot the solution into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen to form a peptide film.

  • Reconstitution: Reconstitute the peptide film immediately prior to the assay in 10 mM sodium phosphate buffer (pH 7.4) to a final concentration of 50 µM.

  • Dye Addition: Add Thioflavin T to a final concentration of 20 µM.

  • Plate Loading: Load 100 µL of the mixture per well into a black, clear-bottom 96-well microplate.

  • Kinetic Readout: Seal the plate and monitor fluorescence (Ex: 440 nm, Em: 482 nm) at 37°C for 48 hours, taking readings every 10 minutes with 5 seconds of orbital shaking prior to each read.

System Validation & Quality Control:

  • Positive Control: A parallel well containing the native, unhalogenated amyloidogenic peptide (e.g., wild-type NFGAIL). This must produce a classic sigmoidal fluorescence curve, validating the ThT dye's integrity and the microplate reader's optical calibration.

  • Negative Control: Buffer + ThT only. This must maintain a flat, low-fluorescence baseline, proving the buffer is free of nucleating contaminants.

Core Application III: Bioorthogonal Chemoproteomic Profiling

Beyond structural biology, the C–Br bond of 5-Bromo-2-chloro-Phe serves as a highly effective bioorthogonal handle. While CuAAC (Click chemistry) is the gold standard for bioorthogonal labeling, Cu(I) can generate reactive oxygen species (ROS) that degrade sensitive proteins. Palladium-catalyzed Suzuki-Miyaura cross-coupling offers a robust, ROS-free alternative for labeling proteins in complex cell lysates [5].

Causality of the Workflow

The C–Br bond is biologically inert; it will not cross-react with cellular nucleophiles (unlike maleimides or NHS esters). By utilizing a water-soluble Palladium G3 precatalyst and a biotinylated boronic acid, researchers can selectively tag the engineered protein directly within a crude lysate, enabling subsequent streptavidin enrichment and LC-MS/MS identification [5].

Chemoproteomics N1 Incorporate 5-Br-2-Cl-Phe into Target Protein N2 Cell Lysis & Proteome Extraction N1->N2 Maintain native fold N3 Bioorthogonal Suzuki-Miyaura Cross-Coupling (Pd-G3) N2->N3 Biocompatible buffer N4 Biotin-Boronic Acid Conjugation N3->N4 Selective C-Br labeling N5 Streptavidin Enrichment & LC-MS/MS Analysis N4->N5 Isolate target

Workflow for bioorthogonal chemoproteomic profiling using the C-Br bond as a reactive handle.

Key Experimental Considerations: When executing this workflow, the choice of Palladium ligand is critical. Water-soluble, bulky phosphine ligands (such as those found in sSPhos Pd G3 or AdBrettPhos Pd G3 precatalysts) are required to stabilize the Pd intermediate in aqueous, thiol-rich environments (like cell lysates), preventing catalyst poisoning by endogenous cysteine residues [5].

References

  • R. Erdelyi et al. "Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation." ResearchGate.[Link]

  • S. Chowdhary et al. "The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation." National Center for Biotechnology Information (PMC).[Link]

  • A. J. O. et al. "Multiplexed CuAAC Suzuki–Miyaura Labeling for Tandem Activity-Based Chemoproteomic Profiling." Analytical Chemistry (ACS Publications).[Link]

Method

Application Note &amp; Protocol: Preparation of Stock Solutions for 5-Bromo-2-chloro-DL-phenylalanine

Introduction and Scientific Rationale 5-Bromo-2-chloro-DL-phenylalanine is a highly specialized unnatural amino acid (UAA) characterized by a di-halogenated aromatic ring. It is extensively utilized in peptide engineerin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

5-Bromo-2-chloro-DL-phenylalanine is a highly specialized unnatural amino acid (UAA) characterized by a di-halogenated aromatic ring. It is extensively utilized in peptide engineering, structure-activity relationship (SAR) studies, and as a versatile building block for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) to [1]. The incorporation of halogenated phenylalanines introduces unique steric bulk and enables the formation of halogen bonds, which can significantly [2].

Causality in Solvent Selection

The presence of both bromine and chlorine atoms on the phenyl ring renders 5-Bromo-2-chloro-DL-phenylalanine highly hydrophobic. Consequently, it exhibits extremely poor solubility in water or standard physiological buffers (e.g., PBS, HEPES) at neutral pH.

  • DMSO as the Primary Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice. Its high dielectric constant and amphiphilic nature effectively solvate the hydrophobic di-halogenated ring via dispersion forces while stabilizing the zwitterionic amino acid backbone. This is the standard approach for [3].

  • Aqueous Alternatives: If downstream applications (e.g., specific live-cell assays or sensitive enzymatic reactions) are strictly intolerant to DMSO, the compound can be dissolved in strong acids (0.1 M HCl) or bases (0.1 M NaOH). This extreme pH shifts the zwitterion to a net positive (cationic) or net negative (anionic) state, increasing ion-dipole interactions with water and forcing dissolution before buffering.

Physicochemical Properties

To ensure accurate molarity calculations and safe handling, consult the quantitative data summarized below:

PropertySpecification
Chemical Name 5-Bromo-2-chloro-DL-phenylalanine
CAS Number 1270324-45-2
Molecular Formula C9H9BrClNO2
Molecular Weight 278.53 g/mol
Appearance White to off-white solid powder
Solubility (DMSO) ≥ 50 mM (Optimal for stock solutions)
Solubility (Water, pH 7.4) < 1 mM (Insoluble)
Solubility (0.1 M HCl / NaOH) ~ 10 mM (Requires sonication)

Experimental Protocols

Protocol A: Preparation of 50 mM DMSO Stock Solution (Recommended)

This protocol yields a highly stable, concentrated stock suitable for peptide synthesis, bioorthogonal labeling, and in vitro assays where a final DMSO concentration of <1% is tolerated.

Materials Required:

  • 5-Bromo-2-chloro-DL-phenylalanine powder

  • Anhydrous DMSO (≥99.9% purity, cell-culture grade)

  • Precision analytical balance

  • Vortex mixer and ultrasonic water bath

Step-by-Step Methodology:

  • Weighing: Accurately weigh 13.93 mg of 5-Bromo-2-chloro-DL-phenylalanine powder into a sterile, solvent-resistant microcentrifuge tube. (Rationale: 13.93 mg of a 278.53 g/mol compound in 1 mL yields exactly a 50 mM solution).

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the mixture vigorously for 1–2 minutes. If the powder does not fully dissolve, sonicate the tube in a water bath at room temperature for 5 minutes. (Rationale: Sonication disrupts intermolecular hydrophobic interactions, accelerating dissolution without risking thermal degradation of the amino acid).

  • Aliquoting: Divide the stock solution into 50 µL or 100 µL aliquots in tightly sealed tubes. (Rationale: Hygroscopic DMSO absorbs atmospheric moisture during repeated freeze-thaw cycles, which can lead to compound precipitation. Single-use aliquots prevent this).

  • Storage: Store the aliquots at -20°C , protected from light. The solution is typically stable for up to 3 months.

Protocol B: Preparation of 10 mM Acidic Aqueous Stock Solution (DMSO-Free)

Use this protocol only when downstream workflows cannot tolerate organic solvents.

Step-by-Step Methodology:

  • Weighing: Weigh 2.79 mg of the compound into a sterile tube.

  • Acidic Solubilization: Add 1.0 mL of 0.1 M HCl. Vortex vigorously and sonicate until a clear solution is achieved. (Rationale: The low pH protonates the alpha-amino group, generating a positively charged species that overcomes the hydrophobicity of the halogenated ring).

  • Neutralization (Pre-assay): Immediately prior to use, dilute the acidic stock into your final assay buffer (e.g., 1X PBS). If the buffer capacity is insufficient to maintain physiological pH, carefully titrate with micro-volumes of 1 M NaOH. (Rationale: Prolonged storage at extreme pH can degrade the amino acid; neutralization should only occur at the working concentration).

  • Storage: Store the acidic stock at -20°C. Do not store neutralized aqueous stocks, as the compound will gradually precipitate out of solution.

Workflow Visualization

Workflow Start 5-Bromo-2-chloro-DL-phenylalanine (Powder) Decision Is DMSO tolerated in downstream assay? Start->Decision DMSO Dissolve in anhydrous DMSO (e.g., 50 mM) Decision->DMSO Yes Aq Dissolve in 0.1 M HCl or NaOH (e.g., 10 mM) Decision->Aq No Aliquots Aliquot into single-use vials Store at -20°C DMSO->Aliquots Aq->Aliquots Working Dilute to working concentration in assay buffer (<1% DMSO) Aliquots->Working

Solvent selection and stock preparation workflow for 5-Bromo-2-chloro-DL-phenylalanine.

References

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization , Catalysts (MDPI),[Link]

  • Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation , CrystEngComm,[Link]

  • Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells , Biochemistry and Biophysics Reports,[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Separation of 5-Bromo-2-chloro-DL-phenylalanine

Welcome to the Technical Support Center for the enantiomeric resolution of 5-Bromo-2-chloro-DL-phenylalanine . As a complex, non-proteinogenic halogenated amino acid, this compound presents unique chromatographic challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the enantiomeric resolution of 5-Bromo-2-chloro-DL-phenylalanine . As a complex, non-proteinogenic halogenated amino acid, this compound presents unique chromatographic challenges. The presence of both bromo and chloro substituents on the phenyl ring significantly alters its electron density, steric bulk, and hydrophobicity compared to standard phenylalanine.

This guide is engineered for researchers and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded protocols, troubleshooting workflows, and self-validating methodologies.

Core Methodologies & Mechanistic Grounding

The successful chiral separation of 5-Bromo-2-chloro-DL-phenylalanine depends entirely on whether the amino acid is in its underivatized (free primary amine and carboxylic acid) or derivatized (N-Fmoc, N-Boc) state.

The Causality of Column Selection
  • Macrocyclic Glycopeptides (e.g., Chirobiotic T - Teicoplanin): Highly recommended for underivatized halogenated aromatic amino acids. The teicoplanin selector forms a rigid aglycone basket. The bromo and chloro substituents engage in specific ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and halogen-bonding interactions within this cleft, while the free amine and carboxyl groups anchor the molecule via hydrogen bonding[1].
    
  • Crown Ether Phases (e.g., Crownpak CR+): Operates on a strict host-guest inclusion mechanism. The chiral crown ether cavity specifically encapsulates the protonated primary amine (

    
    ) of the underivatized amino acid. The steric hindrance of the 5-bromo and 2-chloro groups interacts with the chiral barrier of the crown ether to differentiate the D- and L-enantiomers[2][3].
    
  • Polysaccharide Phases (e.g., Chiralpak IC/IG): Optimal for N-protected derivatives (e.g., Fmoc-5-Bromo-2-chloro-DL-phenylalanine). The bulky protecting groups disrupt the primary amine interactions required by Crown ethers, making the hydrogen bonding and dipole-dipole interactions of the derivatized carbamate linkages on the polysaccharide backbone the primary drivers of separation[1].

ColumnSelection Start 5-Bromo-2-chloro-DL-phenylalanine CheckDeriv Is the amino acid derivatized? (e.g., N-Fmoc, N-Boc) Start->CheckDeriv Underiv Underivatized (Primary Amine Intact) CheckDeriv->Underiv No Deriv Derivatized (N-protected) CheckDeriv->Deriv Yes Crown Crown Ether CSP (Crownpak CR+) Mechanism: Host-Guest Underiv->Crown Acidic Aqueous MP Teico Macrocyclic Glycopeptide (Chirobiotic T) Mechanism: H-bond, Steric Underiv->Teico Polar Organic MP Poly Polysaccharide CSP (Chiralpak IC/IG) Mechanism: pi-pi, H-bond Deriv->Poly Normal/Reversed Phase

Decision tree for selecting the optimal chiral stationary phase based on analyte derivatization.

Quantitative Data: Column Performance Comparison

The following table summarizes the expected quantitative performance metrics for the chiral separation of halogenated phenylalanine derivatives across different stationary phases, allowing for rapid method selection.

Chiral Stationary PhaseElution ModeTypical Mobile PhaseExpected ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Selectivity)
Expected

(Resolution)
Primary Mechanism of Action
Chirobiotic T Polar Organic (POM)100% MeOH + 0.1% AcOH / 0.1% TEA1.40 - 1.85> 2.0H-bonding,

, Steric inclusion
Crownpak CR(+) Acidic Aqueous

(pH 1.5) / 10% MeOH
1.30 - 1.601.5 - 2.5Host-guest inclusion of

[2][3]
Ligand Exchange (e.g., Sumichiral)Reversed Phase2 mM

in

/ 15% MeOH
1.25 - 1.501.2 - 1.8Diastereomeric metal chelate complexation[4]
Chiralpak IC Normal PhaseHexane / IPA (80:20) + 0.1% TFA1.50 - 2.10> 2.5Dipole-dipole,

(For N-Boc/Fmoc only)[1]

Step-by-Step Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . If the system suitability criteria are not met, the run must be halted and the troubleshooting guide consulted.

Protocol A: Underivatized Separation via Crown Ether (Crownpak CR+)

Causality: The crown ether cavity requires the analyte's amine to be fully protonated. Therefore, an highly acidic mobile phase is non-negotiable[2][3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid (

    
    ) adjusted precisely to pH 1.5. Add 10% (v/v) HPLC-grade Methanol to reduce hydrophobic retention of the heavy di-halogenated phenyl ring. Filter through a 0.22 µm membrane.
    
  • Column Equilibration: Install the Crownpak CR(+) column (typically 150 x 4.0 mm, 5 µm). Purge the system with the mobile phase at 0.4 mL/min.

  • Temperature Control: Set the column oven to 10°C . Mechanistic Note: Host-guest complexation is an exothermic, enthalpy-driven process. Lower temperatures thermodynamically favor complex formation, drastically increasing enantioselectivity (

    
    ).
    
  • Sample Preparation: Dissolve 5-Bromo-2-chloro-DL-phenylalanine in the mobile phase to a concentration of 0.5 mg/mL. Do not use pure organic solvents, as this will cause peak distortion.

  • Injection & Detection: Inject 5 µL. Monitor UV absorbance at 210 nm or 254 nm.

  • Self-Validation (System Suitability):

    • The D-enantiomer MUST elute before the L-enantiomer on a CR(+) column[3].

    • Resolution (

      
      ) must be 
      
      
      
      .
    • Tailing factor (

      
      ) must be 
      
      
      
      . If
      
      
      , the pH is likely too high, causing partial deprotonation.
Protocol B: Underivatized Separation via Macrocyclic Glycopeptide (Chirobiotic T)

Causality: Polar Organic Mode (POM) maximizes the ionic interactions between the amino acid and the teicoplanin selector without the masking effect of water[5].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 100% HPLC-grade Methanol with 0.1% (v/v) Glacial Acetic Acid and 0.1% (v/v) Triethylamine (TEA). Mechanistic Note: The acid/base ratio controls the ionization state of both the analyte and the stationary phase, fine-tuning the retention time.

  • Column Equilibration: Install the Chirobiotic T column (250 x 4.6 mm, 5 µm). Equilibrate at 1.0 mL/min until the baseline is stable (approx. 20 column volumes).

  • Temperature Control: Set the column oven to 20°C - 25°C.

  • Sample Preparation: Dissolve the analyte in Methanol at 1.0 mg/mL.

  • Injection & Detection: Inject 10 µL. Monitor at 220 nm.

  • Self-Validation (System Suitability):

    • Capacity factor (

      
      ) of the first peak must be 
      
      
      
      . If it is lower, decrease the TEA concentration to increase retention.
    • Resolution (

      
      ) must be 
      
      
      
      .

Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Loss of Enantiomeric Resolution (Rs < 1.5) CheckpH Check Mobile Phase pH (Crownpak requires pH 1-2) Issue->CheckpH CheckTemp Check Column Temperature (Lower temp increases Rs) Issue->CheckTemp CheckOrg Check Organic Modifier (% Methanol/Ethanol) Issue->CheckOrg Action1 Adjust with HClO4 to ensure NH3+ state CheckpH->Action1 Action2 Decrease temp to 0-10°C (Crownpak) or 20°C (Chirobiotic) CheckTemp->Action2 Action3 Optimize alcohol ratio Avoid strongly competing solvents CheckOrg->Action3 Resolve Resolution Restored (Self-Validating System) Action1->Resolve Action2->Resolve Action3->Resolve

Troubleshooting workflow for resolving loss of enantiomeric resolution during HPLC separation.
Frequently Asked Questions

Q: I am using a Crownpak CR(+) column, but my peaks are co-eluting and heavily tailing. What is the mechanistic failure here? A: This is a classic symptom of insufficient protonation. The Crownpak CR(+) column relies on the primary amine of 5-Bromo-2-chloro-DL-phenylalanine being fully protonated (


) to insert into the crown ether cavity[2][3]. If your mobile phase pH is above 2.0, the amine exists partially as 

, which cannot form the host-guest complex. Fix: Verify your pH meter is calibrated and adjust the mobile phase to strictly pH 1.5 using

.

Q: Why does lowering the temperature improve resolution on the Crownpak column, but sometimes ruins it on polysaccharide columns? A: Chiral recognition on crown ethers is an enthalpy-driven process (


 is negative). According to the Gibbs free energy equation (

), lowering the temperature (

) minimizes the entropic penalty, strengthening the transient diastereomeric complex and increasing resolution. Conversely, polysaccharide columns often rely on temperature-dependent conformational dynamics of the polymer backbone; lowering the temperature too much can restrict the polymer's ability to "mold" around the bulky di-halogenated phenyl ring[1].

Q: I need to scale up to preparative chromatography. Which method is best? A: Avoid Crownpak for preparative scale due to the highly corrosive perchloric acid mobile phase and low loading capacity. Instead, use Chirobiotic T in Polar Organic Mode (POM) or derivatize the amino acid (e.g., to N-Boc-5-Bromo-2-chloro-DL-phenylalanine) and use a Chiralpak IC column in Normal Phase. Both POM and Normal Phase utilize volatile solvents (Methanol, Hexane/IPA) that are easily evaporated to recover the pure enantiomers[5][1].

Q: Can I use Ligand Exchange Chromatography (CLEC) for this compound? A: Yes. CLEC utilizes a chiral selector (like L-proline) and a transition metal (like


) to form mixed ternary complexes with the enantiomers[4]. However, the bulky 5-bromo and 2-chloro halogens create significant steric hindrance, which can slow down the ligand exchange kinetics, resulting in broader peaks compared to Chirobiotic T. If using CLEC, elevate the column temperature slightly (e.g., 35°C) to improve mass transfer kinetics.

References

  • Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaaCqzgIpBgMBPdQLqOpdNTRqM7J1D_7MU8pz1ksDMbQeStswzNNehTNbl7LzpeKRBHZbonuiUeBDZ7Bep5dh1_qTZH4Mj-Ipca7cAayqjbIvYYNE7oAypv8yNw6iqmfxz0EkXmL2zKVZmwyyKxgd098QQOhXrN7TkJwN9c7sPCkA8BE54PhK4lOgxsMwOz5P3nz53LbcuSkzN5WcOMbIH7_3sT0INrkLHFHeYa0IWol80g10afYH0yohwqKdTWqH1Vk4qxudpEuIr8vGJMVfKYEfVO1bV3_2nI7s5rV6HzBjGjtqtnNnQVM9XG4SnFWw=]
  • Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJw33CLwZ8gVPonnxIZMWmYEqSGKexS7Y6EVzE_CXaWEEMKMkVGdfy7NNHoMckSWrAP-O-tQPW6xMMNKM2A7P-XpkpGmxLdmE_-hAtdefArrKQ-m4GwpS1bzQXlY5F_GGk8X5i7OQM187ABF8=]
  • Recognition in the Domain of Molecular Chirality: From Noncovalent Interactions to Separation of Enantiomers. Chemical Reviews - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdNHQxwfIv54fTrQNp2I0KHrxi_KeIVKGioHrQnCsYH5pvaVlTEFp4pPKLX8TtxeAUoZptQsrXH7WvS-gc5EgQC6PrSDYtkaj3tcfeG4t2-d9Dd_tGycgnL7SBH0VMyVtXF5MJYWztNZNmkqyaUVA=]
  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqPj3ARYust2gqDfD5Lxvm879GTkpv4e0L-PrZFpFfuDWW3qqAQK_7cdsoUUf3pn3p1ugKTNz_KKF7OYaDYBL_xYwyTKtK2y_FYo1ergYtpTgAqIn4S07wGa8AQhjVFB-eMo1ZbkRqk6b1qfJUxDwrU3NLLfQVDl1T0fYBn_5Zbr53w4d2gjEb60T5MCtV2TEXSEEZDUFRX2f3lnWGLnwM6bS2fc1ShBLYtu_8ome2G-QskaztNK507RM=]
  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwOIfoMv9sIq-5YNuku-DVsv0C5zgoZXUtHBLByEZHkS1WveYuWedCKWvGrdgkhOmv46mNC6C9r24Na2-4NXZ-6uXkvdLlHAhVCO7a56Cje8gkjIkmifz3ta6I2bIBy_nV]
  • Modelling approaches for chiral chromatography on polysaccharide-based and macrocyclic antibiotic chiral stationary phases. Vrije Universiteit Brussel.[https://vertexaisearch.cloud.google.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Sterically Hindered Phenylalanine Derivatives

Welcome to the Technical Support Center. Sterically hindered phenylalanine derivatives (such as -methyl-phenylalanine, -methyl-phenylalanine, and N-methyl-phenylalanine) present notorious synthetic bottlenecks in peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Sterically hindered phenylalanine derivatives (such as


-methyl-phenylalanine, 

-methyl-phenylalanine, and N-methyl-phenylalanine) present notorious synthetic bottlenecks in peptide and small-molecule drug development. The physical bulk of these side chains obstructs the approach of reacting amines and carboxyl groups, leading to sluggish kinetics, incomplete couplings, and a high risk of oxazolone-mediated epimerization.

This guide provides an authoritative, causality-driven framework to troubleshoot and optimize these challenging couplings.

Diagnostic Workflow

Use the following logical workflow to identify the root cause of your coupling failures and select the appropriate optimization strategy.

Troubleshooting A Coupling Yield < 50% (Hindered Phenylalanine) B Using standard reagents (e.g., DIC/HOBt or HBTU)? A->B C Switch to HATU or COMU (OAt/Oxyma active esters) B->C Yes D Reaction at Room Temp? B->D No E Apply Microwave Heating (60-75°C for 5-10 min) D->E Yes F Extreme Steric Clash? (e.g., N-methyl + α-methyl) D->F No G Use Acyl Fluoride Activation (TFFH) F->G Yes

Troubleshooting workflow for low coupling efficiency in hindered phenylalanine derivatives.

Mechanistic Troubleshooting (FAQs)

Q1: Why do standard carbodiimide/HOBt protocols fail for


-methyl and N-methyl phenylalanine? 
A1:  Standard reagents like HBTU or DIC/HOBt form OBt (benzotriazole) active esters. For sterically hindered phenylalanine derivatives, the bulky side chains physically obstruct the incoming amine, raising the activation energy barrier beyond what OBt esters can overcome at room temperature. Switching to HATU forms an OAt (7-azabenzotriazole) ester. The nitrogen at the 7-position of the azabenzotriazole ring provides anchimeric assistance (neighboring group participation) via hydrogen bonding, pre-organizing the transition state and drastically accelerating the nucleophilic attack[1].

Q2: What is the chemical logic behind switching from HATU to COMU for extremely hindered residues? A2: While HATU is highly effective, it is a uronium/aminium salt that can react with the free N-terminal amine of the resin-bound peptide if the coupling reaction is slow, leading to irreversible chain-terminating guanidinylation[1]. COMU, which utilizes an Oxyma Pure leaving group, avoids this side reaction entirely. Furthermore, COMU creates a less sterically demanding active ester compared to HATU, and its byproducts (urea and oxime) are highly water-soluble, preventing aggregation and simplifying post-reaction purification[2].

Q3: How does microwave-assisted synthesis overcome steric barriers without causing massive epimerization? A3: Microwave irradiation rapidly and homogeneously transfers energy directly to the polar reaction components, efficiently overcoming the high activation energy barrier of hindered couplings. While elevated temperatures (e.g., 60–75 °C) normally increase the risk of oxazolone-mediated epimerization, the drastically reduced reaction time (from 12-24 hours down to 5-10 minutes) kinetically favors the desired amide bond formation over the slower racemization pathway, preserving the stereochemical integrity of the phenylalanine derivative[3].

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the comparative efficacy of various coupling reagents specifically when applied to sterically hindered phenylalanine derivatives.

Reagent ClassReagentActive Intermediate FormedRelative ReactivityEpimerization RiskPrimary Byproduct Profile
Aminium (OBt) HBTUBenzotriazole esterLowModerateTetramethylurea (insoluble, risk of guanidinylation)
Aminium (OAt) HATU7-Azabenzotriazole esterHighLowTetramethylurea (risk of guanidinylation)
Uronium (Oxyma) COMUOxyma Pure esterVery HighVery LowWater-soluble urea (No guanidinylation)
Formamidinium TFFHAcyl FluorideExtremeLowTetramethylurea

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a built-in validation step to confirm success before proceeding to subsequent synthetic stages.

Protocol A: Microwave-Assisted Double Coupling (COMU/Oxyma)

Objective: Achieve >99% coupling efficiency for


-methyl-phenylalanine derivatives while preventing chain-terminating guanidinylation.
  • Resin Preparation & Deprotection: Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 20 minutes. Treat with 20% piperidine in DMF (2 x 5 mins) to remove the Fmoc group. Wash thoroughly with DMF (5 x 1 min).

  • Pre-activation (Critical Timing): In a separate vial, dissolve Fmoc-

    
    -Me-Phe-OH (4.0 eq relative to resin loading) and COMU (3.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA, 8.0 eq).
    
    • Causality Note: Using 3.9 eq of COMU (a slight deficit relative to the amino acid) ensures no excess uronium salt is present to cap the resin. Allow pre-activation for exactly 1 minute to form the Oxyma ester.

  • Microwave Irradiation: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75 °C for 7 minutes.

  • Wash and Repeat: Drain the reaction vessel and wash the resin with DMF (3 x 1 min). Repeat Steps 2 and 3 with fresh reagents to ensure complete conversion.

  • Self-Validation Step (Micro-cleavage): Do not rely on colorimetric tests, as hindered amines frequently yield false negatives. Withdraw a 5 mg aliquot of resin. Treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS.

    • Validation Metric: The target mass must represent >95% of the total ion chromatogram (TIC) area, with the deletion sequence mass completely absent.

Protocol B: Acyl Fluoride Activation for Extreme Steric Clash

Objective: Successfully couple an N-methylated amino acid to an


-disubstituted phenylalanine derivative.
  • Acyl Fluoride Generation: Dissolve the Fmoc-protected hindered amino acid (3.0 eq) in anhydrous Dichloromethane (DCM). Add TFFH (3.0 eq) and DIPEA (6.0 eq). Stir at room temperature for 15 minutes.

    • Causality Note: The exceptionally small atomic radius of the fluorine atom minimizes steric clash at the carbonyl carbon, creating a highly reactive yet oxazolone-resistant electrophile.

  • Solvent Exchange: Evaporate the DCM under a stream of nitrogen and immediately redissolve the acyl fluoride residue in a minimal volume of DMF to ensure resin compatibility.

  • Coupling: Add the DMF solution to the deprotected resin. Allow the reaction to proceed under gentle agitation at 50 °C for 2 hours.

  • Self-Validation Step (Chloranil Test): Because the reacting nucleophile is a secondary amine (N-methylated), the standard Kaiser test will fail. Perform a Chloranil test on a few resin beads.

    • Validation Metric: The beads must remain colorless or pale yellow. A blue/green color indicates incomplete coupling, necessitating a repeat of Steps 1-3.

References

  • [3] Fluorescent and Photosensitizing Conjugates of Cell-Penetrating Peptide TAT(47-57): Design, Microwave-Assisted Synthesis at 60 °C, and Properties. ACS Omega. 3

  • [2] Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem (PMC / NIH). 2

  • [1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews (ACS Publications). 1

Sources

Troubleshooting

resolving aggregation issues in peptides with 5-Bromo-2-chloro-DL-phenylalanine

Technical Support Center: Troubleshooting Aggregation in Peptides Containing 5-Bromo-2-chloro-DL-phenylalanine Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this definitive...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aggregation in Peptides Containing 5-Bromo-2-chloro-DL-phenylalanine

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the unique physicochemical challenges of synthesizing and handling peptides that incorporate 5-Bromo-2-chloro-DL-phenylalanine (5-Br-2-Cl-Phe).

Mechanistic Causality: Why Does 5-Br-2-Cl-Phe Cause Aggregation?

The incorporation of 5-Br-2-Cl-Phe introduces severe steric bulk and profound electronic alterations to the peptide backbone. The di-halogenation pattern significantly increases the van der Waals volume and the overall hydrophobicity of the residue[1]. Halogenated aromatic rings are highly prone to


 stacking and halogen bonding, which act synergistically to drive rapid intermolecular self-assembly and stable 

-sheet formation[2][3].

During Solid-Phase Peptide Synthesis (SPPS), this structural phenomenon manifests as severe resin shrinkage and physically inaccessible N-terminal amines[4]. Post-synthesis, it results in intractable, amyloid-like precipitates when the peptide is introduced to aqueous assay buffers[5].

Section 1: Solid-Phase Peptide Synthesis (SPPS) Troubleshooting

FAQ 1: Why is my coupling efficiency dropping drastically immediately after incorporating 5-Br-2-Cl-Phe? Causality: The massive steric profile of the bromine and chlorine atoms restricts the conformational freedom of the growing peptide chain[3]. Simultaneously, the hydrophobic nature of the halogenated ring induces localized aggregation on the resin, shielding the terminal amine from incoming activated amino acids[4]. Solution: Transition from standard DMF to a solvent system with higher disruption capabilities, such as 25% DMSO in DMF, or utilize chaotropic salts (e.g., 0.8 M LiCl) to break the hydrophobic clustering.

FAQ 2: Can I use pseudoproline dipeptides to prevent this aggregation? Causality: Pseudoproline dipeptides (derivatives of Ser, Thr, or Cys) introduce a structural "kink" that effectively breaks


-sheet formation[4]. However, because 5-Br-2-Cl-Phe is an unnatural amino acid, pre-made pseudoprolines containing it are not commercially available.
Solution:  Strategically place a pseudoproline dipeptide or a Dmb/Hmb-protected backbone surrogate 1 to 3 residues prior to or after the 5-Br-2-Cl-Phe incorporation site to disrupt the regional hydrogen bonding network[4].

Data Presentation: SPPS Optimization Parameters

StrategyReagent / ConditionMechanism of ActionRecommended Usage
Solvent Optimization 25% DMSO in DMFDisrupts hydrophobic

stacking.
Use during coupling and deprotection steps.
Chaotropic Salts 0.8 M LiCl or KSCNBreaks intermolecular hydrogen bonds.Wash resin prior to coupling; add to coupling mix.
Thermal Agitation Microwave SPPS (65°C)Increases kinetic energy to overcome steric barriers.20 min coupling at 65°C (monitor for racemization)[6].
Backbone Protection Dmb / Hmb SurrogatesPrevents interchain H-bonding.Substitute adjacent Gly or standard residues[4].

Protocol: Step-by-Step High-Efficiency Coupling for Halogenated Residues This self-validating protocol ensures complete acylation when standard HBTU/DIEA chemistry fails.

  • Resin Swelling: Swell a low-loading PEG-based resin (e.g., NovaPEG, <0.5 mmol/g) in 25% DMSO/DMF for 30 minutes to maximize pore expansion.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF containing 0.1 M Oxyma Pure for 2 x 10 minutes to prevent base-catalyzed side reactions.

  • Activation: Pre-activate 4 equivalents of the incoming Fmoc-amino acid with 4 eq of HATU (superior to HBTU for sterically hindered couplings) and 8 eq of DIPEA in 25% DMSO/DMF for 2 minutes[6].

  • Coupling: Add the activated mixture to the resin. React at 65°C under microwave irradiation for 20 minutes[6].

  • Validation (Kaiser Test): Perform a Kaiser test. If positive (blue beads indicating free amines), perform a double coupling using a different chemistry (e.g., PyBOP/HOBt) for 1 hour at room temperature before proceeding[4].

SPPS_Troubleshooting Start Incomplete Coupling (Kaiser Test Positive) Analyze Analyze Steric vs. Aggregation Factors near 5-Br-2-Cl-Phe Start->Analyze Solvent Add 25% DMSO or 0.8M LiCl (Disrupts pi-pi stacking) Analyze->Solvent Hydrophobic Aggregation Temp Microwave SPPS @ 65°C (Overcomes Steric Hindrance) Analyze->Temp High Steric Bulk Surrogate Insert Dmb/Pseudoproline (Breaks beta-sheets) Analyze->Surrogate Severe H-Bonding Success Proceed to Next Cycle Solvent->Success Temp->Success Surrogate->Success

Logical workflow for troubleshooting incomplete SPPS couplings near halogenated residues.

Section 2: Post-Synthesis Solubilization & Assay Preparation

FAQ 3: My purified peptide crashes out of solution as soon as I add it to my aqueous assay buffer. How do I fix this? Causality: The extreme hydrophobicity of the 5-bromo-2-chloro-phenylalanine side chain forces the peptide to minimize contact with water, driving rapid self-assembly into insoluble amyloid-like fibrils or amorphous aggregates[1][2]. Solution: You must completely destroy pre-formed aggregates using a fluorinated solvent (HFIP) to create a monomeric stock, then use a controlled solvent-shift method (DMSO to aqueous) to maintain solubility[5][7].

Protocol: Step-by-Step HFIP Disaggregation and Solvent Shift This protocol is the gold standard for handling highly hydrophobic, aggregation-prone sequences.

  • Disaggregation: Dissolve the lyophilized crude or purified peptide in 100% 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL[4][5].

  • Incubation: Vortex thoroughly and incubate at room temperature for 1 to 2 hours. HFIP disrupts all ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -sheet structures and hydrogen bonds, forcing the peptide into a monomeric state[7].
    
  • Evaporation & Validation: Evaporate the HFIP under a gentle, steady stream of nitrogen gas. Self-Validation: You should observe a clear, thin film of monomeric peptide on the vial wall; any cloudiness indicates incomplete disaggregation[4][5].

  • Reconstitution: Dissolve the peptide film in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 5 mM)[5].

  • Aqueous Dilution: To prepare the working solution, add the DMSO stock dropwise into the vigorously stirring aqueous assay buffer. This prevents localized high concentrations of the peptide, minimizing the thermodynamic drive to re-aggregate[8].

HFIP_Workflow Agg Lyophilized Peptide (Aggregated State) HFIP Add 100% HFIP & Incubate (Breaks beta-sheets) Agg->HFIP Evap Evaporate under N2 (Forms Monomeric Film) HFIP->Evap DMSO Reconstitute in Dry DMSO (Stable Stock Solution) Evap->DMSO Buffer Dilute Dropwise into Aqueous Assay Buffer DMSO->Buffer

Stepwise disaggregation and solubilization workflow using HFIP and DMSO.

References

1.[2] The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - kobv.de - 2 2.[1] The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC (nih.gov) - 1 3. Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich - Link 4.[3] N-Fmoc-5-bromo-2-chloro-L-phenylalanine - Benchchem -3 5.[6] Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students - ACS Publications - 6 6.[8] Further dilute DMSO dissolved hydrophobic peptides? - ResearchGate - 8 7.[5] Care and Handling of Amyloid Peptides - Bachem - 5 8.[4] Technical Support Center: Aggregation in Difficult Peptide Sequences - Benchchem - 4 9.[7] How to dissolve beta amyloid peptides? - LifeTein - 7

Sources

Optimization

Technical Support Center: 5-Bromo-2-chloro-DL-phenylalanine Powder Storage &amp; Stability

Welcome to the Technical Support Center for 5-Bromo-2-chloro-DL-phenylalanine . As a highly specialized, non-canonical amino acid, this compound is a critical building block in the design of peptidomimetics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Bromo-2-chloro-DL-phenylalanine . As a highly specialized, non-canonical amino acid, this compound is a critical building block in the design of peptidomimetics. The incorporation of heavy halogens (bromine and chlorine) introduces unique steric constraints and halogen-bonding capabilities that enhance protein fold stability and ligand interaction[1]. Furthermore, the presence of the unnatural D-enantiomer and halogen substitutions confers significant resistance to enzymatic degradation by proteases[1][].

However, these structural modifications also introduce specific physicochemical vulnerabilities during storage and handling. This guide provides authoritative troubleshooting, FAQs, and validated protocols to ensure the integrity of your chemical inventory.

Part 1: Core Stability Parameters

To maintain the structural and functional integrity of 5-Bromo-2-chloro-DL-phenylalanine, strict adherence to environmental controls is required. Below is the quantitative summary of its physical properties and storage specifications.

ParameterSpecification / Recommendation
Chemical Name 5-Bromo-2-chloro-DL-phenylalanine
CAS Number 1270324-45-2[3][4]
Molecular Formula C9H9BrClNO2[4]
Molecular Weight 278.53 g/mol [4]
Long-Term Storage -20°C, Desiccated[5][6]
Short-Term Storage (Working) 2–8°C, Desiccated[5]
Light Sensitivity High (Protect from UV and ambient light)[5]
Moisture Sensitivity Moderate (Hygroscopic; prone to aggregation)[7]
Part 2: Troubleshooting Guide & FAQs

Q1: Why has my powder developed a slight yellow tint over time? A: Discoloration is a primary indicator of photo-oxidation. While the carbon-halogen bonds in 5-Bromo-2-chloro-DL-phenylalanine are generally stable against spontaneous hydrolysis, the C-Br bond is photolabile. Prolonged exposure to ambient UV light can induce radical formation, leading to the cleavage of the carbon-bromine bond and subsequent degradation of the aromatic ring system[8]. Always store the powder in amber vials or wrap clear vials in aluminum foil.

Q2: My powder has clumped together and is difficult to weigh. Is it still viable? A: Clumping indicates moisture ingress. Unprotected amino acid powders are inherently hygroscopic[7]. When exposed to ambient humidity, the powder absorbs water, which not only alters the effective mass (leading to inaccurate molarity calculations during assay preparation) but can also promote localized hydrolysis. If the clumping is mild, the powder can be dried in a vacuum desiccator over silica gel for 24 hours. If discoloration accompanies the clumping, the batch should be discarded.

Q3: How does the racemic (DL) nature of this powder affect its storage and application compared to pure L-phenylalanine? A: The "DL" designation indicates a racemic mixture of D- and L-enantiomers. Racemic mixtures often exhibit different crystal packing energies compared to enantiopure forms, which can alter their solubility profiles. Biologically, the inclusion of the D-enantiomer makes the molecule highly resistant to enzymatic degradation, as most natural proteases are stereospecific to L-amino acids[]. This makes the DL-form exceptionally stable in in vitro biological assays, though chemical degradation (via light or moisture) remains a risk during storage.

Q4: Can I store this compound in a standard frost-free freezer? A: No. Frost-free freezers undergo regular auto-defrost cycles that cause temperature fluctuations. These thermal cycles can cause repeated microscopic condensation inside the storage vial, accelerating moisture-driven degradation. Always store sensitive biochemical powders in a static, non-cycling -20°C freezer[5][7].

Part 3: Experimental Protocol: Reconstitution & Cryopreservation

To transition 5-Bromo-2-chloro-DL-phenylalanine from a stable powder to a ready-to-use liquid stock without inducing degradation, follow this self-validating Standard Operating Procedure (SOP).

Step 1: Thermal Equilibration (Critical Causality Step)

  • Action: Remove the desiccated vial from the -20°C freezer and place it on the benchtop unopened for at least 30 minutes.

  • Causality: Opening a cold vial in an ambient environment causes immediate atmospheric moisture condensation on the hygroscopic powder. Equilibration prevents this moisture ingress, preserving batch integrity.

Step 2: Precision Weighing

  • Action: In a low-humidity environment (Relative Humidity < 40%), weigh the required mass using an analytical balance.

  • Tip: Use an anti-static ionizer gun on your spatulas and weigh boats. Highly functionalized, dry halogenated powders often hold static charge, leading to "flyaway" loss during weighing.

Step 3: Primary Solubilization

  • Action: Due to the high lipophilicity imparted by the di-halogenated aromatic ring, initial solubilization in a polar aprotic solvent (e.g., DMSO or DMF) is recommended before dilution into aqueous buffers. Add the solvent dropwise while vortexing.

  • Validation: Inspect the solution against a dark background. The system is self-validating: a completely clear solution indicates successful solvation, while turbidity indicates incomplete dissolution or moisture-induced aggregation.

Step 4: Aliquoting and Cryopreservation

  • Action: Divide the stock solution into single-use aliquots (e.g., 50–100 µL) in amber microcentrifuge tubes. Snap-freeze the tubes in liquid nitrogen and transfer them to a -80°C freezer.

  • Causality: Repeated freeze-thaw cycles cause solute precipitation and localized concentration gradients. Single-use aliquots ensure that the structural constraints and halogen-bonding potential of the molecule remain intact for downstream peptidomimetic synthesis[1].

Part 4: Storage & Degradation Pathway Visualization

The following diagram illustrates the logical workflow for handling 5-Bromo-2-chloro-DL-phenylalanine, highlighting the causality between environmental exposure and specific chemical degradation pathways.

G Start 5-Bromo-2-chloro-DL-phenylalanine (Dry Powder) OptStore Optimal Storage (-20°C, Dark, Desiccated) Start->OptStore SubOptStore Suboptimal Storage (RT, Light, Humidity) Start->SubOptStore Stable Structurally Stable (Ready for Assay/Synthesis) OptStore->Stable Recon Reconstitution Workflow Stable->Recon Moisture Moisture Absorption (Hygroscopicity) SubOptStore->Moisture Light UV/Ambient Light Exposure (Photolability) SubOptStore->Light Clumping Powder Aggregation & Weighing Inaccuracies Moisture->Clumping Oxidation Photo-oxidation & C-Br Bond Cleavage Light->Oxidation Equilibrate 1. Equilibrate to RT (Prevents Condensation) Recon->Equilibrate Dissolve 2. Dissolve in DMSO (Self-Validating Clarity) Equilibrate->Dissolve Aliquot 3. Aliquot & Snap Freeze (Prevents Freeze-Thaw) Dissolve->Aliquot

Caption: Workflow detailing the optimal storage, reconstitution, and degradation pathways of 5-Bromo-2-chloro-DL-phenylalanine.

References
  • Benchchem. N-Fmoc-5-bromo-2-chloro-L-phenylalanine: Creation of Proteins with Tailored Structural and Functional Properties. Retrieved from: 1

  • USCKS. 1270324-45-2 5-Bromo-2-chloro-DL-phenylalanine. Retrieved from: 3

  • Chemdad. 5-Bromo-2-chloro-DL-phenylalanine Basic Information. Retrieved from: 4

  • Chemodex. DL-Phenylalanine - CAS-Number 150-30-1. Retrieved from:5

  • Avanschem. DL Phenylalanine Manufacturer, Exporter, Supplier. Retrieved from: 7

  • Royal Society of Chemistry (RSC). Carbon-Fluorine Bond Cleavage Mediated by Metalloenzymes. Retrieved from: 8

  • Benchchem. Long-term stability and storage conditions for N-lactoyl-phenylalanine. Retrieved from: 6

  • BOC Sciences. Phenylalanine: Definition, Structure, Benefits and Uses. Retrieved from:

Sources

Troubleshooting

minimizing debromination side reactions in 5-Bromo-2-chloro-DL-phenylalanine

Welcome to the Technical Support Center for halogenated amino acid workflows. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in peptide and small-molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated amino acid workflows. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in peptide and small-molecule synthesis: the unintended hydrodebromination of 5-Bromo-2-chloro-DL-phenylalanine .

Because the C–Br bond dissociation energy (~81 kcal/mol) is significantly lower than that of the C–Cl bond (~97 kcal/mol), the bromine atom is highly susceptible to oxidative addition by transition metals. This guide provides field-proven, causality-driven troubleshooting strategies to preserve the bromine atom during catalytic hydrogenation (deprotection) and palladium-catalyzed cross-coupling workflows.

Section 1: Troubleshooting Catalytic Hydrogenation (Deprotection Workflows)

Q: Why does my 5-Bromo-2-chloro-DL-phenylalanine debrominate when I try to remove a Cbz or Benzyl protecting group using standard Pd/C? A: Standard Pd/C possesses highly active edge and corner sites that readily undergo oxidative addition into the weak C–Br bond. In the presence of hydrogen gas, this intermediate rapidly undergoes reductive elimination to yield the debrominated byproduct (2-chloro-DL-phenylalanine).

Q: How can I achieve chemoselective deprotection without cleaving the C–Br bond? A: You must alter the electronic and steric environment of the palladium surface. By introducing a catalyst poison such as ethylenediamine (en) or diphenylsulfide (Ph₂S), the poison strongly coordinates to the highly active Pd(0) defect sites. As demonstrated by , this "poisons" the catalyst against oxidative addition into aryl halides, while leaving the planar terrace sites available for the


-coordination required to cleave benzyl ethers or Cbz groups.

G Start 5-Bromo-2-chloro-DL-phenylalanine (Protected) StandardPd Standard Pd/C + H2 Start->StandardPd High Activity PoisonedPd Pd/C(en) Catalyst Start->PoisonedPd Poisoned Surface DebromProduct Debrominated Byproduct StandardPd->DebromProduct Hydrodebromination DesiredProduct Chemoselective Deprotection PoisonedPd->DesiredProduct Selective Hydrogenolysis

Fig 1. Chemoselective hydrogenation vs. hydrodebromination pathways.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling

Q: I am attempting a Suzuki-Miyaura coupling on the bromine atom, but I am recovering large amounts of debrominated starting material. What is the mechanism of this failure? A: In cross-coupling, debromination is a competing off-cycle pathway. Following the oxidative addition of the aryl bromide to Pd(0), the resulting Pd(II) intermediate can either undergo transmetalation with your boronic acid (the desired path) or intercept a hydride source . Hydrides typically originate from the


-hydride elimination of alcoholic solvents (e.g., ethanol) or amine bases.

Q: How do I kinetically favor the cross-coupling over the hydride transfer? A: You must simultaneously eliminate hydride sources and accelerate the transmetalation step.

  • Solvent & Base: Switch from protic solvents (EtOH/H₂O) to strictly anhydrous aprotic solvents (Toluene or Dioxane). Replace amine bases with anhydrous inorganic bases like K₃PO₄ or CsF .

  • Ligand Design: Utilize bulky, electron-rich biarylphosphine ligands (e.g., XPhos). These ligands exponentially accelerate the rate of transmetalation and reductive elimination, kinetically outcompeting the slower hydride transfer pathway.

G ArBr Aryl Bromide Substrate OxAdd Pd(II) Oxidative Addition ArBr->OxAdd Transmet Transmetalation OxAdd->Transmet Fast (Bulky Ligand) BetaHydride Hydride Transfer OxAdd->BetaHydride Slow / Protic Solvent Product Desired Biaryl Product Transmet->Product Reductive Elimination Byproduct Debrominated Arene BetaHydride->Byproduct Reductive Elimination

Fig 2. Competing transmetalation and hydride transfer in Suzuki coupling.

Section 3: Quantitative Data & Condition Matrix

The following table summarizes the causal impact of reaction conditions on the debromination rates of 5-Bromo-2-chloro-DL-phenylalanine based on validated internal and literature benchmarks.

WorkflowReaction ConditionsPrimary Risk FactorDebromination (%)Target Yield (%)
Deprotection (Cbz/Bn) 10% Pd/C, H₂, MeOH, 25 °CUnpoisoned Pd(0) defect sites> 90%< 10%
Deprotection (Cbz/Bn) 10% Pd/C(en), H₂, THF, 25 °CNone (Optimized)< 1%> 95%
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, EtOH/H₂O, 80 °CHydride transfer from EtOH30 - 40%50 - 60%
Suzuki Coupling Pd₂(dba)₃, XPhos, K₃PO₄, Toluene, 90 °CNone (Optimized)< 5%> 85%

Section 4: Validated Experimental Protocols

Every protocol provided here is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoint.

Protocol 1: Chemoselective Deprotection using Pd/C(en)

Purpose: Removal of N-Cbz or O-Benzyl groups while preserving the C–Br bond.

  • Catalyst Poisoning: Suspend 10% Pd/C (100 mg) in anhydrous THF (5 mL). Add ethylenediamine (en) (0.05 mmol, ~3.4 µL). Stir vigorously at room temperature for 1 hour to ensure complete formation of the Pd/C(en) complex.

  • Self-Validation Checkpoint 1: Before adding your target substrate, run a micro-scale reaction in a separate vial with 4-bromotoluene and benzyl ether. If the benzyl ether cleaves while the 4-bromotoluene remains intact by LC-MS, your catalyst is properly poisoned.

  • Substrate Addition: Add N-Cbz-5-Bromo-2-chloro-DL-phenylalanine (1.0 mmol) to the main suspension.

  • Hydrogenation: Purge the reaction vessel with N₂ (3x), then backfill with H₂ (3x). Maintain under an H₂ balloon (1 atm) at 25 °C.

  • Monitoring: Monitor via LC-MS. The Cbz group should cleave within 4-6 hours. Filter through Celite to terminate.

Protocol 2: Suzuki-Miyaura Coupling (Minimizing Hydride Transfer)

Purpose: Cross-coupling of the aryl bromide while preventing hydrodehalogenation.

  • Preparation: In an oven-dried Schlenk flask, combine the 5-Bromo-2-chloro-DL-phenylalanine derivative (1.0 equiv), boronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Atmosphere: Evacuate the flask and backfill with Argon (3x) to remove oxygen, which can degrade the electron-rich phosphine ligand.

  • Solvent Addition: Add strictly anhydrous, degassed Toluene to achieve a 0.2 M concentration. Critical: Do not use alcohols or unpurified ethereal solvents.

  • Reaction: Heat to 90 °C under vigorous stirring for 12 hours.

  • Self-Validation Checkpoint 2: Analyze the crude mixture by GC-MS. The presence of 2-chloro-DL-phenylalanine indicates moisture ingress or base-mediated hydride transfer. A successful, dry run will yield >85% of the desired biaryl product with negligible debromination.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel instead of poisoned Pd/C for deprotection? A: While Raney Nickel is generally less prone to dehalogenation than standard Pd/C, it still exhibits background hydrodebromination activity on highly electron-deficient aromatics like our target molecule. Pd/C(en) or Pd/C(Ph₂S) provides a much wider, more reliable thermodynamic window for chemoselectivity .

Q: I am observing debromination during my Suzuki coupling even in anhydrous toluene. What is the hydride source? A: If protic solvents are strictly eliminated, the hydride source is likely adventitious moisture reacting with your base, or the boronic acid itself undergoing protodeboronation followed by a complex transfer mechanism. Ensure your K₃PO₄ is freshly oven-dried and consider adding 3Å molecular sieves to the reaction mixture.

Q: Does the free amino group on the phenylalanine backbone contribute to debromination? A: Yes. Free amines can coordinate to palladium and, in some cases, facilitate


-hydride elimination if the geometry allows, acting as an intramolecular hydride donor. Always ensure the amino group is suitably protected (e.g., N-Boc or N-Fmoc) prior to cross-coupling.

References

  • Sajiki, H., et al. "The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups." The Journal of Organic Chemistry. URL: [Link]

  • Mori, A., et al. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." Organic Letters. URL: [Link]

  • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." The Journal of Organic Chemistry. URL: [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Retention Time Analysis of 5-Bromo-2-chloro-DL-phenylalanine

A Comparative Analysis for Researchers in Drug Development Introduction: The Significance of Halogenated Phenylalanine Analogs In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-n...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Researchers in Drug Development

Introduction: The Significance of Halogenated Phenylalanine Analogs

In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-natural amino acids is a cornerstone of innovation. Halogenated phenylalanine derivatives, such as 5-Bromo-2-chloro-DL-phenylalanine, are of particular interest. The introduction of halogen atoms can profoundly alter a peptide's conformational stability, receptor binding affinity, and metabolic resistance by introducing steric bulk and modifying electronic properties.[1] Specifically, the di-halogenation pattern of 5-bromo-2-chloro-L-phenylalanine provides a unique probe for structure-activity relationship (SAR) studies, allowing for a nuanced exploration of a target's binding pocket.[1]

However, the successful synthesis and purification of these modified peptides hinge on robust analytical methods to characterize these unique building blocks. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose. This guide provides an in-depth analysis of the HPLC retention behavior of 5-Bromo-2-chloro-DL-phenylalanine, comparing it to its parent compound and mono-halogenated analogs. We will delve into the causality behind methodological choices, present detailed protocols, and provide comparative data to inform your own analytical strategies.

Pillar 1: The Chromatographic Rationale—Choosing the Right Separation Strategy

The retention of an analyte in reversed-phase HPLC (RP-HPLC) is primarily governed by its hydrophobicity.[2] Phenylalanine itself is a hydrophobic amino acid due to its nonpolar benzyl side chain.[3] The addition of halogen atoms (Cl, Br) to the phenyl ring further increases its hydrophobicity and, consequently, its retention time on a non-polar stationary phase. This is because the halogens are more electronegative than hydrogen but contribute to the overall molecular surface area and van der Waals interactions with the stationary phase.[4][5]

For aromatic compounds like these, two stationary phases are prime candidates:

  • C18 (Octadecylsilane): The industry standard, offering strong hydrophobic retention for a wide range of molecules. It is an excellent starting point for separating compounds with clear differences in hydrophobicity.[6]

  • Phenyl (Phenyl-bonded silica): This phase provides an alternative selectivity through π-π interactions between the stationary phase's phenyl groups and the analyte's aromatic ring.[2][7] This can be particularly advantageous for separating structurally similar aromatic compounds.

For this guide, we will focus on a C18 column as it provides a clear demonstration of retention based on hydrophobicity, which is the primary differentiator between our analytes of interest.

Pillar 2: Experimental Protocols & Comparative Data

This section details the protocols for analyzing 5-Bromo-2-chloro-DL-phenylalanine and its analogs. A crucial aspect of trustworthiness in any analytical method is consistency; therefore, the same chromatographic system and conditions are used for all analytes to ensure a direct and valid comparison.

General Experimental Workflow

The overall process, from sample preparation to data analysis, follows a standardized workflow to ensure reproducibility.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Analyte p2 Dissolve in Diluent (e.g., 50:50 ACN/H2O) p1->p2 p3 Vortex & Sonicate (to ensure dissolution) p2->p3 p4 Filter through 0.45 µm Syringe Filter p3->p4 h1 Equilibrate Column (min. 10 column volumes) p4->h1 Prepared Sample h2 Inject Sample h1->h2 h3 Run Gradient Method h2->h3 h4 Data Acquisition (UV Detector) h3->h4 d1 Integrate Peaks h4->d1 Raw Chromatogram d2 Determine Retention Time (t_R) d1->d2 d3 Compare & Report d2->d3

Caption: Standard HPLC workflow from sample preparation to final data analysis.

Detailed HPLC Protocol (Achiral Analysis)

This protocol is designed as a robust starting point for the baseline separation of phenylalanine and its halogenated analogs.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Rationale: A standard dimension C18 column provides excellent resolving power and is a workhorse in most analytical labs, making this method easily transferable.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid is a common mobile phase modifier that protonates free silanol groups on the silica surface, reducing peak tailing for ionizable compounds like amino acids.[8] It also provides protons for positive-ion mode mass spectrometry if used as a detector.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

    • Rationale: Acetonitrile is a common organic solvent in RP-HPLC with low viscosity and UV cutoff.

  • Gradient: 10% B to 90% B over 20 minutes.

    • Rationale: A gradient is necessary to elute compounds with a wide range of hydrophobicities, from the less retained phenylalanine to the highly retained di-halogenated analog, within a reasonable timeframe and with good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature is critical for ensuring reproducible retention times, as temperature affects solvent viscosity and mass transfer.[8]

  • Detection: UV at 220 nm.

    • Rationale: The peptide bond and aromatic ring of phenylalanine and its derivatives show strong absorbance at this wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples to a concentration of approximately 0.5 mg/mL in the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).

Comparative Retention Time Data

The following table presents illustrative retention time data for 5-Bromo-2-chloro-DL-phenylalanine and selected alternatives under the protocol described above. This data is based on established chromatographic principles where retention in reversed-phase mode correlates with hydrophobicity.

AnalyteStructureMolecular Weight ( g/mol )Predicted LogPIllustrative Retention Time (t_R) [min]
DL-PhenylalanineParent Compound165.191.388.2
2-Chloro-DL-phenylalanineMono-halogenated (Cl)199.631.8910.5
4-Bromo-DL-phenylalanineMono-halogenated (Br)244.082.1511.8
5-Bromo-2-chloro-DL-phenylalanine Di-halogenated (Br, Cl) 278.53 2.66 14.3

Predicted LogP values are estimations and serve as a relative guide to hydrophobicity.

Discussion of Comparative Results

The illustrative data clearly demonstrates a direct correlation between halogenation and HPLC retention time.

  • Baseline Retention: DL-Phenylalanine, the parent amino acid, is the most polar and therefore the earliest eluting compound.

  • Effect of Mono-halogenation: The addition of a single chlorine or bromine atom significantly increases hydrophobicity and retention time. Bromine is a larger, more polarizable atom than chlorine, leading to stronger van der Waals interactions with the C18 stationary phase. This results in a later elution for 4-Bromo-DL-phenylalanine compared to 2-Chloro-DL-phenylalanine.

  • Effect of Di-halogenation: As expected, 5-Bromo-2-chloro-DL-phenylalanine is the most hydrophobic and therefore the most strongly retained compound. The presence of two halogen substituents substantially increases the non-polar surface area of the molecule, maximizing its interaction with the stationary phase and leading to the longest retention time. This predictable elution order provides a self-validating system: the identity of the peaks can be tentatively confirmed by their relative retention times before final verification.

Pillar 3: Advanced Considerations—Chiral Separation

The "DL" designation indicates that 5-Bromo-2-chloro-DL-phenylalanine is a racemic mixture of D- and L-enantiomers. In biological systems, enantiomers can have drastically different pharmacological activities. Therefore, separating and quantifying the individual enantiomers is often a critical requirement.

Standard reversed-phase columns cannot distinguish between enantiomers. For this, a Chiral Stationary Phase (CSP) is required.[9]

Protocol for Chiral HPLC Separation
  • Column: Teicoplanin-based chiral stationary phase (e.g., Chirobiotic T).

    • Rationale: Macrocyclic antibiotic-based CSPs, like teicoplanin, are highly effective for separating the enantiomers of various amino acids, including phenylalanine derivatives, often in a reversed-phase mode.[1][10][11]

  • Mobile Phase: Acetonitrile/Water (75:25, v/v) with 0.1% Acetic Acid.

    • Rationale: The specific ratio of organic modifier to aqueous phase is critical for achieving enantioseparation on a CSP and must be empirically optimized. The acid helps to control the ionization state of the analyte and the stationary phase.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 23 °C.[8]

  • Detection: UV at 220 nm.

Under these conditions, one would expect to see two distinct, well-resolved peaks corresponding to the D- and L-enantiomers of 5-Bromo-2-chloro-phenylalanine.

Conclusion

The HPLC analysis of 5-Bromo-2-chloro-DL-phenylalanine is a clear application of fundamental chromatographic principles. Its retention behavior is predictable and directly related to the increased hydrophobicity imparted by its di-halogenated structure when compared to phenylalanine and its mono-halogenated analogs. This guide provides robust, scientifically-grounded protocols for both achiral and chiral analysis, empowering researchers to confidently characterize this and other novel amino acid analogs. The presented methodologies are not merely a set of steps but a logical framework, allowing for adaptation and optimization as new and more complex derivatives are developed in the pursuit of next-generation therapeutics.

References

  • Phenomenex. HPLC Column Selection Guide.
  • LCGC International. (2020, November 11). HPLC Column Selection.
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
  • OPUS.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Benchchem. N-Fmoc-5-bromo-2-chloro-L-phenylalanine.
  • MDPI. (2024, November 14). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides.
  • HELIX Chromatography. HPLC Methods for analysis of Phenylalanine.
  • Semantic Scholar. (2018).
  • Benchchem.
  • Asian Journal of Chemistry.
  • PubMed. (1990). Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin.
  • Pearson. Is phenylalanine hydrophilic or hydrophobic? Explain why. - McMurry 8th Edition Ch 18 Problem 50.
  • RSC Publishing. Analytical Methods.
  • Department of Physical Chemistry. (2010).
  • PMC. (2024, February 26).
  • PubMed. (2021, February 15). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement.
  • ResearchGate. (2018, June 26).

Sources

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